GSK951A
Descripción
Propiedades
Fórmula molecular |
C24H23F3N4O3 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H23F3N4O3/c1-2-14-3-6-16(7-4-14)18-10-21(24(25,26)27)31-22(30-18)17(12-29-31)23(32)28-11-15-5-8-19-20(9-15)34-13-33-19/h3-9,12,18,21,30H,2,10-11,13H2,1H3,(H,28,32)/t18-,21+/m1/s1 |
Clave InChI |
AGTNDMNRULIWGD-NQIIRXRSSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F |
SMILES canónico |
CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK951A in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK951A, a promising anti-tuberculosis compound. The document details its molecular target, pathway of inhibition, and the experimental evidence supporting these findings.
Executive Summary
This compound is a potent bactericidal agent against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It belongs to the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) class of compounds. The primary mechanism of action of this compound is the inhibition of mycolic acid biosynthesis, a critical component of the unique mycobacterial cell wall. Its specific molecular target has been identified as EchA6, an essential enoyl-CoA hydratase-like protein that functions as a fatty acid shuttle. By binding to EchA6, this compound disrupts the transport of long-chain fatty acids required for mycolic acid synthesis, leading to cell death. This novel mechanism of action makes this compound a valuable candidate for further development in the fight against drug-susceptible and potentially drug-resistant tuberculosis.
Core Mechanism of Action: Targeting Mycolic Acid Biosynthesis via EchA6
This compound exerts its bactericidal effect by targeting a key pathway in M. tuberculosis: the biosynthesis of mycolic acids. These long-chain fatty acids are the hallmark of the mycobacterial cell envelope and are essential for its structural integrity, low permeability, and virulence.
The direct molecular target of this compound is the protein EchA6.[1][2] While EchA6 shares homology with enoyl-CoA hydratases, it is a non-catalytic protein that is essential for mycobacterial viability.[2] Its function is to bind and shuttle long-chain acyl-CoAs, which are precursors for mycolic acid synthesis.[2]
This compound acts as a competitive inhibitor, binding to the acyl-CoA binding site of EchA6.[2] This binding event physically obstructs the shuttle function of EchA6, thereby preventing the transport of fatty acid substrates necessary for the subsequent enzymatic steps in the mycolic acid biosynthesis pathway. The disruption of this essential pathway leads to the cessation of cell wall construction and ultimately results in bacterial cell death.
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity against Mycobacterium tuberculosis.
| Parameter | Value | Species/Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.16 µM | M. tuberculosis H37Rv | [3] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been supported by a range of experimental techniques. Below are detailed methodologies for key experiments.
Target Identification via Affinity Chromatography (Pull-down Assay)
Objective: To identify the specific cellular target of this compound in Mycobacterium tuberculosis.
Methodology:
-
Probe Synthesis: A derivative of this compound (a THPP analogue) is synthesized with a linker arm and immobilized onto a solid support matrix, such as sepharose beads, to create an affinity column.
-
Lysate Preparation: M. tuberculosis H37Rv is cultured to mid-log phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline). The bacterial pellet is resuspended in lysis buffer containing protease inhibitors and lysed using mechanical disruption (e.g., bead beating or sonication). The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is passed over the this compound-coupled affinity column. Proteins that bind to this compound are retained on the column, while non-binding proteins are washed away.
-
Elution: The bound proteins are eluted from the column using a competitive ligand (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: The eluted protein fractions are concentrated and separated by SDS-PAGE. The protein bands are excised, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS). The peptide fragmentation patterns are then searched against the M. tuberculosis proteome database to identify the bound protein, which was determined to be EchA6.[1][2]
X-ray Crystallography of this compound in Complex with EchA6
Objective: To determine the three-dimensional structure of this compound bound to its target protein, EchA6, to understand the molecular interactions.
Methodology:
-
Protein Expression and Purification: The gene encoding EchA6 from M. tuberculosis is cloned into an expression vector (e.g., pET vector) and transformed into a suitable expression host, such as Escherichia coli BL21(DE3). The protein is overexpressed, typically as a tagged protein (e.g., His-tag) to facilitate purification. The cells are lysed, and EchA6 is purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.
-
Crystallization: The purified EchA6 protein is concentrated and mixed with a solution containing this compound in excess. This mixture is then subjected to crystallization screening using various techniques, such as sitting-drop or hanging-drop vapor diffusion, against a range of crystallization cocktails.
-
Data Collection and Structure Determination: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source. The diffraction data is processed, and the structure of the EchA6-GSK951A complex is solved using molecular replacement, using the known structure of a homologous protein as a search model. The final structure is refined to yield a high-resolution model of the binding mode of this compound within the active site of EchA6 (PDB ID: 5DUC).[2]
Mycolic Acid Biosynthesis Inhibition Assay
Objective: To confirm that this compound inhibits the synthesis of mycolic acids in whole M. tuberculosis cells.
Methodology:
-
Radiolabeling: M. tuberculosis cultures are grown to early-log phase and then treated with varying concentrations of this compound. A radiolabeled precursor of mycolic acid synthesis, such as [1,2-¹⁴C]acetic acid, is added to the cultures.
-
Lipid Extraction: After a defined incubation period, the bacterial cells are harvested, and the total lipids are extracted using a series of organic solvents (e.g., chloroform/methanol mixtures).
-
Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a TLC plate and separated based on their polarity using a suitable solvent system. The TLC plate is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipid species.
-
Analysis: The inhibition of mycolic acid synthesis is quantified by comparing the intensity of the radiolabeled mycolic acid spots in the this compound-treated samples to the untreated control. A dose-dependent decrease in the incorporation of the radiolabel into mycolic acids confirms the inhibitory activity of this compound on this pathway.[1][2]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its target identification.
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Caption: Experimental workflow for the identification of the this compound target.
References
The Molecular Target of GSK951: A Kallikrein-5 Inhibitor for Netherton Syndrome
GSK951 is a potent and highly selective, reversible, covalent inhibitor of kallikrein-related peptidase 5 (KLK5). This serine protease is the primary molecular target of GSK951. Developed through a meticulous structure-based design strategy, GSK951 is under investigation as a topical treatment for Netherton syndrome, a severe genetic skin disorder.[1][2][3]
The initial identification of GSK951's molecular target was a result of a focused effort to develop a therapeutic agent for Netherton syndrome. This condition is characterized by excessive skin shedding and inflammation due to uncontrolled proteolytic activity in the epidermis. The primary driver of this pathology is the overactivation of KLK5.[1][4] GSK951 was engineered to specifically and potently inhibit this enzyme, thereby addressing the root cause of the disease.
Quantitative Data on GSK951's Potency and Selectivity
GSK951 exhibits picomolar potency against human KLK5 and demonstrates significant selectivity over other related kallikreins and serine proteases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
| Target Enzyme | pIC50 | IC50 (nM) | Selectivity vs. KLK5 |
| Human KLK5 | 9.6 | 0.25 | - |
| Human KLK7 | 4.1 | 79,433 | > 300,000-fold |
| Human KLK14 | 7.5 | 31.6 | ~126-fold |
| Matriptase | 5.9 | 1,259 | ~5,000-fold |
| Elastase | < 4 | > 100,000 | > 400,000-fold |
Table 1: In vitro potency and selectivity of GSK951 against various serine proteases. The pIC50 values were converted to IC50 for clarity. Data sourced from Walker et al., 2019a as cited in research literature.[2]
In preclinical studies using a transgenic mouse model of Netherton syndrome (TgKLK5 mice), topical application of a cream containing GSK951 led to a significant reduction in transepidermal water loss (TEWL), a key indicator of skin barrier function.
| Treatment Group | Reduction in TEWL |
| GSK951 (topical) | ~50% after one day |
Table 2: In vivo efficacy of GSK951 in a transgenic mouse model of Netherton syndrome. Data indicates the approximate reduction in transepidermal water loss.[5]
Signaling Pathway of KLK5 in Netherton Syndrome
In the pathophysiology of Netherton syndrome, the absence of the natural inhibitor LEKTI leads to uncontrolled KLK5 activity. This triggers a signaling cascade that results in skin barrier dysfunction and inflammation. KLK5 not only directly degrades desmosomal proteins, leading to excessive skin shedding, but also activates other kallikreins (KLK7 and KLK14) and the Protease-Activated Receptor 2 (PAR2). PAR2 activation initiates a downstream signaling pathway involving NF-κB, which upregulates the expression of pro-inflammatory and pro-allergic cytokines such as TSLP, IL-8, and TNF-α.
Caption: KLK5 signaling cascade in Netherton syndrome and the inhibitory action of GSK951.
Experimental Protocols
Determination of IC50 for KLK5
The half-maximal inhibitory concentration (IC50) of GSK951 against human KLK5 was determined using a biochemical fluorescence-based assay.
-
Enzyme and Substrate: Recombinant human KLK5 and a fluorogenic peptide substrate (e.g., a tripeptide fluorescent substrate) were used.
-
Assay Buffer: The assay was performed in a suitable buffer, typically at a physiological pH (e.g., pH 7.4), containing detergents to prevent non-specific binding.
-
Procedure: a. A serial dilution of GSK951 was prepared in the assay buffer. b. A fixed concentration of human KLK5 was pre-incubated with the different concentrations of GSK951 for a defined period to allow for inhibitor binding. c. The enzymatic reaction was initiated by the addition of the fluorogenic substrate. d. The increase in fluorescence, corresponding to the cleavage of the substrate by KLK5, was monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction was calculated for each inhibitor concentration. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[2]
In Vivo Efficacy in a Transgenic Mouse Model
The in vivo activity of GSK951 was assessed in a transgenic mouse model overexpressing human KLK5 in the epidermis (TgKLK5), which recapitulates key features of Netherton syndrome.
-
Animal Model: TgKLK5 mice exhibiting skin barrier defects.
-
Treatment: A cream formulation containing GSK951 was applied topically to the skin of the mice daily for a specified duration (e.g., three days).[5]
-
Endpoint Measurement (Transepidermal Water Loss - TEWL): a. TEWL was measured using a Tewameter on a defined area of the treated skin at baseline and at various time points after treatment. b. A significant decrease in TEWL indicates an improvement in the skin barrier function.
-
Endpoint Measurement (KLK5 Activity): a. At the end of the study, skin biopsies were collected from the treated and control areas. b. KLK5 activity in the skin lysates was measured using a specific enzymatic assay.
-
Endpoint Measurement (Pro-inflammatory Cytokines): a. The levels of pro-inflammatory cytokines (e.g., TSLP, TNF-α) in the skin homogenates were quantified using methods such as ELISA or multiplex assays.
Structure-Based Design of GSK951
The development of GSK951 employed a structure-based drug design approach, which is a rational method for drug discovery that relies on the knowledge of the three-dimensional structure of the biological target.
Caption: A generalized workflow for the structure-based design of GSK951.
References
- 1. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK951 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
GSK951A: A Novel Mycolic Acid Synthesis Inhibitor Targeting EchA6 in Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK951A is a promising antitubercular agent that targets the essential mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. As a member of the tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) class of compounds, this compound functions as a potent inhibitor of the enoyl-CoA hydratase homolog, EchA6. This enzyme plays a crucial, non-catalytic role in the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids to form the characteristic long-chain mycolic acids of the mycobacterial cell wall. By disrupting this pathway, this compound demonstrates bactericidal activity against M. tuberculosis, including in vivo efficacy in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound and its analogues.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new antitubercular agents with novel mechanisms of action. The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, presents a validated and attractive target for new drugs. Mycolic acids are very long α-alkyl, β-hydroxy fatty acids that are essential for the viability, virulence, and drug resistance of M. tuberculosis.
This compound has been identified as a potent inhibitor of mycolic acid biosynthesis. It belongs to the THPP class of compounds, which have been shown to be effective in cell culture and in animal models of tuberculosis with a notable lack of cytotoxicity. The specific molecular target of this class of compounds is EchA6, an essential component of the FAS-II pathway.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (benzo[d][1][2]dioxol-4-ylmethyl)amide |
| Chemical Formula | C24H23F3N4O3 |
| Molecular Weight | 472.47 g/mol |
| CAS Number | 1403602-33-4 |
Mechanism of Action
This compound inhibits mycolic acid synthesis by targeting EchA6, a catalytically inactive enoyl-CoA hydratase. EchA6 is a crucial component of the FAS-II system in M. tuberculosis, which elongates fatty acid precursors to form the meromycolate chain of mycolic acids. While homologous to catalytic enoyl-CoA hydratases, EchA6 functions as an essential shuttle, binding to long-chain acyl-CoAs and likely presenting them to the other enzymes of the FAS-II complex for further elongation.
This compound and its analogues bind to EchA6, competing with the binding of long-chain acyl-CoAs. This inhibition disrupts the FAS-II pathway, leading to a reduction in the synthesis of all classes of mycolic acids. The consequence of this inhibition is the disruption of the integrity of the mycobacterial cell wall, ultimately resulting in bactericidal activity.
Mycolic Acid Biosynthesis Pathway (FAS-II) and the Role of EchA6
The FAS-II system is responsible for the elongation of acyl-ACP (acyl carrier protein) substrates, which are products of the FAS-I system. This multi-enzyme complex carries out iterative cycles of condensation, reduction, and dehydration to extend the fatty acid chain. EchA6 interacts with key enzymes of the FAS-II pathway, facilitating the transfer of the growing fatty acid chain.
Quantitative Data
Due to the limited availability of public data specifically for this compound, the following tables summarize data for a closely related tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue as reported in the scientific literature. This data is expected to be representative of the activity of this compound.
In Vitro Antitubercular Activity
| Compound | Strain | MIC (μM) |
| THPP Analogue | M. tuberculosis H37Rv | 0.04 |
| This compound | M. tuberculosis H37Rv | 0.16[3] |
Cytotoxicity
| Compound | Cell Line | IC50 (μM) |
| THPP Analogue | HepG2 (human liver) | >50 |
| THPP Analogue | THP-1 (human monocyte) | >50 |
In Vivo Efficacy
| Compound | Mouse Model | Dose (mg/kg) | Reduction in Lung CFU (log10) |
| THPP Analogue | Chronic TB infection | 100 | ~2.0 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on established methods used for the characterization of antitubercular agents.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of a test compound against M. tuberculosis using a microplate-based assay with a resazurin readout.
Mycolic Acid Synthesis Inhibition Assay
This protocol describes a whole-cell assay to determine the effect of a compound on mycolic acid synthesis using radiolabeled acetate.
-
Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with OADC to an OD600 of 0.5-0.7.
-
Compound Treatment: Aliquot the culture into tubes and add this compound at various concentrations. Include a no-drug control and an isoniazid control (known inhibitor).
-
Radiolabeling: Add [1,2-¹⁴C]acetic acid (1 µCi/mL) to each culture and incubate for 8-12 hours at 37°C.
-
Lipid Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Saponify the cell pellet with 20% tetrabutylammonium hydroxide at 100°C for 3 hours.
-
Acidify the sample with HCl and extract the fatty acids with diethyl ether.
-
Prepare fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) by treating with iodomethane.
-
-
TLC Analysis:
-
Spot the extracted FAMEs and MAMEs onto a silica gel TLC plate.
-
Develop the TLC plate using a solvent system such as hexane:ethyl acetate (95:5, v/v) run three times.
-
Visualize the radiolabeled lipids by autoradiography.
-
-
Quantification: Quantify the intensity of the MAME bands to determine the percentage of inhibition compared to the no-drug control.
Cytotoxicity Assay (MTT Assay)
This protocol details the assessment of the cytotoxicity of a compound against a mammalian cell line (e.g., HepG2).
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability versus the compound concentration.
In Vivo Efficacy in a Mouse Model of Chronic Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of an antitubercular compound in a mouse model.
Conclusion
This compound represents a significant advancement in the pursuit of novel antitubercular therapies. Its unique mechanism of action, targeting the essential EchA6 protein in the mycolic acid biosynthesis pathway, offers a promising strategy to combat M. tuberculosis, including drug-resistant strains. The available data on its analogue, a THPP compound, demonstrates potent bactericidal activity and in vivo efficacy with a favorable safety profile. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working on this promising class of antitubercular agents.
References
GSK951A: A THPP Analogue for Next-Generation Anti-Tuberculosis Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK951A, a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue, has emerged as a promising lead compound in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. By targeting EchA6, an essential fatty acid shuttle in mycobacteria, this compound disrupts the biosynthesis of mycolic acids, critical components of the mycobacterial cell wall. This guide is intended for researchers, scientists, and drug development professionals engaged in anti-tuberculosis research, offering a comprehensive resource to facilitate further investigation and development of THPP analogues as a novel class of anti-tuberculosis agents.
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel anti-tuberculosis drugs with new mechanisms of action. The THPP scaffold has been identified as a promising starting point for the development of potent anti-mycobacterial agents. This compound is a key analogue from this class that has demonstrated significant activity against Mtb. This document outlines the core scientific findings related to this compound, presenting key data in a structured format and providing detailed experimental methodologies to enable replication and further research.
Mechanism of Action: Targeting Mycolic Acid Biosynthesis via EchA6
This compound exerts its anti-tuberculosis effect by inhibiting the biosynthesis of mycolic acids, which are essential long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial permeability barrier and protection from host immune responses.
The direct molecular target of this compound and other THPP analogues has been identified as EchA6, a non-catalytic but essential enoyl-CoA hydratase homologue. EchA6 functions as a fatty acid shuttle, facilitating the transport of long-chain fatty acids for the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of mero-mycolic acids.
By binding to EchA6, this compound competitively inhibits the binding of long-chain acyl-CoAs, thereby disrupting the supply of precursors for mycolic acid synthesis. This leads to a bactericidal effect against M. tuberculosis.
Signaling Pathway Diagram
Caption: Inhibition of mycolic acid synthesis by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo activity, as well as its cytotoxicity profile.
| Parameter | Value | Cell Line / Strain | Reference |
| Binding Affinity (KD) | 0.64 ± 0.16 µM | Purified Mtb-EchA6 | [1] |
| Minimum Inhibitory Concentration (MIC) | Data not available in the public domain | M. tuberculosis H37Rv | |
| In Vivo Efficacy (CFU reduction) | Data not available in the public domain | Mouse model of tuberculosis | |
| Cytotoxicity (CC50) | Data not available in the public domain | Mammalian cell lines |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other THPP analogues.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol outlines the determination of the minimum inhibitory concentration of a test compound against M. tuberculosis H37Rv using a broth microdilution method.
Caption: Workflow for MIC determination.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 in a 96-well microplate.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the serially diluted compound. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Result Reading: After incubation, add a resazurin-based indicator solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change (i.e., remains blue).
Mycolic Acid Biosynthesis Inhibition Assay
This protocol describes a method to assess the inhibition of mycolic acid synthesis in M. tuberculosis by this compound using radiolabeled acetate.
Caption: Workflow for mycolic acid biosynthesis inhibition assay.
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Bacterial Culture and Treatment: Grow M. tuberculosis H37Rv in 7H9 broth to an OD600 of 0.6-0.8. Aliquot the culture and treat with various concentrations of this compound or vehicle control (DMSO) for 2 hours at 37°C.
-
Radiolabeling: Add [1,2-14C]acetic acid to each culture and incubate for a further 6-8 hours at 37°C.
-
Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids from the cell pellet using a mixture of chloroform:methanol (2:1, v/v).
-
Mycolic Acid Methyl Ester (MAME) Preparation: Saponify the extracted lipids with tetrabutylammonium hydroxide. Extract the mycolic acids and derivatize them to mycolic acid methyl esters (MAMEs) using iodomethane.
-
Thin-Layer Chromatography (TLC): Spot the extracted MAMEs onto a silica gel TLC plate. Develop the TLC plate using a solvent system of hexane:ethyl acetate (95:5, v/v).
-
Analysis: Visualize the radiolabeled MAMEs by autoradiography or with a phosphorimager. Quantify the inhibition of mycolic acid synthesis by comparing the intensity of the MAME bands in the drug-treated samples to the vehicle control.
In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a murine model of chronic tuberculosis infection.
Caption: Workflow for in vivo efficacy testing.
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Infection: Infect BALB/c or C57BL/6 mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
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Treatment: At a predetermined time post-infection (e.g., 4-6 weeks, to allow for the establishment of a chronic infection), begin daily oral or parenteral administration of this compound at various doses. Include a vehicle control group and a positive control group (e.g., treated with isoniazid).
-
Bacterial Load Determination: At various time points during and after the treatment period, euthanize cohorts of mice. Aseptically remove the lungs and spleens, homogenize the tissues in phosphate-buffered saline containing 0.05% Tween 80.
-
CFU Enumeration: Plate serial dilutions of the organ homogenates onto Middlebrook 7H11 agar plates supplemented with OADC. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the number of colonies to determine the bacterial load (CFU) per organ. The efficacy of this compound is determined by the reduction in the mean log10 CFU in the lungs and spleens of treated mice compared to the vehicle control group.
Bacterial Two-Hybrid (B2H) Assay for Target Engagement
This protocol describes the use of a bacterial two-hybrid system to confirm the interaction between this compound's target, EchA6, and other proteins in the mycolic acid biosynthesis pathway.
Caption: Workflow for bacterial two-hybrid assay.
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Vector Construction: Clone the gene encoding EchA6 into a "bait" vector (e.g., containing a DNA-binding domain). Clone the genes of potential interacting partners (e.g., FAS-II enzymes) into a "prey" vector (e.g., containing a transcription activation domain).
-
Transformation: Co-transform a suitable E. coli reporter strain (e.g., deficient in adenylate cyclase) with the bait and prey plasmids.
-
Interaction Screening: Plate the co-transformed bacteria on selective medium containing a reporter substrate (e.g., X-gal for a lacZ reporter). A positive interaction between the bait and prey proteins will reconstitute the activity of the transcription factor, leading to the expression of the reporter gene and a detectable phenotype (e.g., blue colonies).
-
Quantitative Analysis: To quantify the strength of the interaction, perform a liquid β-galactosidase assay using a substrate such as ONPG (o-nitrophenyl-β-D-galactopyranoside). The rate of color development is proportional to the strength of the protein-protein interaction.
Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2 or VERO) using a resazurin-based assay.
Caption: Workflow for cytotoxicity assay.
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Cell Seeding: Seed a mammalian cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Add a resazurin-based reagent to each well and incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent product, resorufin.
-
Data Acquisition and Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the exploration of THPP analogues as a novel class of anti-tuberculosis agents. Its defined mechanism of action, targeting the essential mycolic acid biosynthesis pathway via EchA6, provides a strong rationale for its further development. This technical guide has consolidated the available information on this compound and provided detailed experimental protocols to aid researchers in this critical field. While further studies are required to fully elucidate its in vivo efficacy and safety profile, this compound stands as a promising candidate for future anti-tuberculosis therapies. The methodologies and data presented herein are intended to serve as a valuable resource for the scientific community dedicated to combating the global threat of tuberculosis.
References
The Disruption of Mycobacterial Cell Wall Integrity by GSK951A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique and complex cell wall of Mycobacterium tuberculosis is a formidable barrier, contributing significantly to its intrinsic resistance to many antibiotics and the host immune system. A key component of this protective envelope is mycolic acid, a class of long, branched-chain fatty acids. The biosynthetic pathway of mycolic acids presents a critical vulnerability for the development of new anti-tubercular agents. This technical guide delves into the effects of GSK951A, a potent inhibitor of mycolic acid biosynthesis, on the integrity of the mycobacterial cell wall. This compound, a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue, has been identified as a promising compound that targets a novel enzyme in this essential pathway, thereby compromising the structural integrity of the mycobacterial cell envelope.[1]
Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis via EchA6 Targeting
This compound exerts its antimycobacterial effect by specifically inhibiting mycolic acid biosynthesis.[1] Its molecular target is the enoyl-CoA hydratase homologue, EchA6.[1] While homologous to enoyl-CoA hydratases, EchA6 is a non-catalytic but essential enzyme in mycobacteria. It functions as a crucial fatty acid shuttle, playing a vital role in the elongation of fatty acids that are precursors to mycolic acids.
This compound, as a THPP analogue, acts as a competitive inhibitor, binding to the acyl-CoA binding site of EchA6. This binding event prevents the natural substrate from accessing the enzyme, thereby disrupting the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of long-chain fatty acids required for mycolic acid synthesis. The inhibition of EchA6 effectively halts the production of mature mycolic acids, which are essential for the formation of the outer mycomembrane of the mycobacterial cell wall. The loss of mycolic acids compromises the integrity and impermeability of the cell wall, ultimately leading to bacterial cell death.
Caption: Mechanism of this compound-mediated inhibition of mycolic acid synthesis.
Experimental Protocols
A key method to assess the impact of compounds on mycolic acid biosynthesis involves the metabolic labeling of these lipids with a radioactive precursor, followed by their extraction and analysis.
Protocol: Assessment of Mycolic Acid Synthesis Inhibition in Mycobacterium spp. using [1,2-¹⁴C]Acetic Acid Labeling and Thin-Layer Chromatography (TLC)
1. Mycobacterial Culture Preparation: a. Grow Mycobacterium (e.g., M. bovis BCG or M. tuberculosis H37Rv) in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8). b. Dilute the culture to an OD₆₀₀ of 0.2 in fresh 7H9 medium.
2. Compound Treatment and Radiolabeling: a. Aliquot the diluted mycobacterial culture into sterile tubes. b. Add this compound at various concentrations (e.g., 0.1x, 1x, and 10x the Minimum Inhibitory Concentration [MIC]). Include a drug-free (DMSO vehicle) control. c. Immediately add [1,2-¹⁴C]acetic acid (specific activity ~50-60 mCi/mmol) to a final concentration of 1 µCi/ml to each tube. d. Incubate the cultures at 37°C with shaking for 24 hours.
3. Lipid Extraction: a. Harvest the bacterial cells by centrifugation at 3,000 x g for 10 minutes. b. Wash the cell pellet twice with phosphate-buffered saline (PBS). c. Resuspend the pellet in 2 ml of 20% tetrabutylammonium hydroxide (TBAH) and incubate at 100°C overnight for saponification. d. After cooling, add 2 ml of dichloromethane, 200 µl of iodomethane, and 2 ml of water. e. Shake the tubes vigorously for 30 minutes for methylation of the fatty acids. f. Centrifuge at 1,500 x g for 10 minutes to separate the phases. g. Carefully collect the lower organic phase containing the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs). h. Wash the organic phase with 1 ml of 1 M HCl, followed by 1 ml of water. i. Evaporate the organic solvent to dryness under a stream of nitrogen.
4. Thin-Layer Chromatography (TLC) Analysis: a. Resuspend the dried lipid extract in 50 µl of dichloromethane. b. Spot an equal amount of the extract (based on the initial culture OD) onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). c. Develop the TLC plate in a solvent system of hexane:ethyl acetate (95:5, v/v). For optimal separation of different mycolate classes, multiple developments (typically three) may be required. d. Air-dry the TLC plate.
5. Visualization and Quantification: a. Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled FAMEs and MAMEs. b. Quantify the intensity of the bands corresponding to FAMEs and the different classes of MAMEs (alpha-, methoxy-, and keto-mycolates) using a phosphorimager or densitometry software. c. Calculate the percentage of inhibition of mycolic acid synthesis by comparing the intensity of the MAME bands in the this compound-treated samples to the vehicle control.
Caption: Workflow for assessing mycolic acid synthesis inhibition.
Data Presentation
The quantitative data obtained from the experimental protocol can be summarized in a table to facilitate comparison of the effects of this compound at different concentrations.
| This compound Concentration (µM) | Alpha-Mycolic Acid Methyl Ester (% of Control) | Methoxy-Mycolic Acid Methyl Ester (% of Control) | Keto-Mycolic Acid Methyl Ester (% of Control) | Total Mycolic Acid Methyl Esters (% of Control) | Fatty Acid Methyl Esters (% of Control) |
| 0 (Vehicle Control) | 100 | 100 | 100 | 100 | 100 |
| 0.1 x MIC | Value | Value | Value | Value | Value |
| 1 x MIC | Value | Value | Value | Value | Value |
| 10 x MIC | Value | Value | Value | Value | Value |
Note: The values in the table are placeholders and would be populated with experimental data. A dose-dependent decrease in all mycolic acid species is expected with this compound treatment, while the levels of shorter-chain fatty acid methyl esters may remain stable or increase due to the blockage of the elongation pathway.
Conclusion
This compound represents a significant advancement in the pursuit of novel anti-tubercular therapeutics. Its targeted inhibition of EchA6, a key component of the mycolic acid biosynthesis pathway, disrupts the integrity of the mycobacterial cell wall, a mechanism distinct from many current first- and second-line drugs. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess the impact of this compound and other potential cell wall synthesis inhibitors, facilitating further drug development and a deeper understanding of mycobacterial physiology.
References
The Discovery and Development of GSK951A: A Targeted Approach to Treating Netherton Syndrome
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Netherton Syndrome (NS) is a severe, autosomal recessive genetic disorder characterized by debilitating skin barrier defects, chronic inflammation, and atopic manifestations. The underlying cause is a loss-of-function mutation in the SPINK5 gene, which encodes the serine protease inhibitor LEKTI. This deficiency leads to the uncontrolled activity of kallikrein-related peptidase 5 (KLK5), a key enzyme in skin desquamation and inflammatory cascades. This whitepaper details the discovery and preclinical development of GSK951A, a potent and highly selective small molecule inhibitor of KLK5, designed as a topical treatment for Netherton Syndrome. Through a structure-based drug design approach, this compound has demonstrated significant promise in restoring skin barrier function and reducing inflammation in preclinical models, offering a targeted therapeutic strategy for this debilitating orphan disease.
Introduction: The Unmet Need in Netherton Syndrome
Netherton Syndrome is a rare and life-threatening condition with limited treatment options. Current therapies are primarily palliative, focusing on managing symptoms with emollients, topical corticosteroids, and antimicrobials. These treatments do not address the root cause of the disease—the hyperactivity of epidermal proteases. The central role of KLK5 in the pathophysiology of NS makes it an ideal therapeutic target.[1] Inhibition of KLK5 is expected to normalize the desquamation process, restore the integrity of the skin barrier, and consequently reduce the associated inflammation and atopic symptoms.[2]
The Discovery of this compound: A Structure-Based Approach
The development of this compound was driven by a focused, structure-based design strategy aimed at identifying a potent and selective KLK5 inhibitor suitable for topical delivery.[3][4]
From Fragment Screening to Lead Optimization
The initial phase of discovery involved the identification of weakly binding fragments that interacted with the active site of KLK5.[5] Through a process of fragment-based drug discovery (FBDD), these initial hits were optimized for potency and selectivity. X-ray crystallography was a critical tool in this process, providing detailed insights into the binding modes of the inhibitor candidates.[5] A surrogate of KLK5, a KLK6 mutant (I218Y/N217D/K224R), was utilized for co-crystallography studies to guide the optimization process.[4] This structural information enabled the design of molecules with improved interactions with the catalytic site of KLK5, leading to the identification of this compound as a highly potent and selective inhibitor.[4]
Chemical Synthesis
The synthesis of this compound and its analogs involved a multi-step process, likely starting from commercially available building blocks. While the exact, detailed synthetic route for this compound is proprietary, similar KLK inhibitors have been synthesized through robust and scalable methods. These syntheses often involve the formation of amide bonds to link key fragments and late-stage modifications to introduce critical functionalities, such as the benzamidine group, which is known to interact with the active site of serine proteases.[6]
Mechanism of Action: Targeting the KLK5 Signaling Pathway
In Netherton Syndrome, the absence of the endogenous inhibitor LEKTI leads to uncontrolled KLK5 activity.[2] This has several downstream consequences that contribute to the disease phenotype:
-
Degradation of Desmosomal Proteins: KLK5 cleaves desmoglein 1 and desmocollin 1, key components of corneodesmosomes, leading to premature shedding of the stratum corneum and a compromised skin barrier.[7]
-
Activation of a Proteolytic Cascade: KLK5 activates other kallikreins, such as KLK7 and KLK14, amplifying the proteolytic damage to the skin barrier.[7]
-
Induction of Inflammation: KLK5 activates Protease-Activated Receptor 2 (PAR-2) on keratinocytes, which triggers the release of pro-inflammatory cytokines and chemokines, including TSLP, IL-8, and TNF-α, contributing to the chronic inflammation and atopic manifestations seen in NS.[3][8]
This compound acts as a potent and selective inhibitor of KLK5, directly blocking its enzymatic activity.[3] By inhibiting KLK5, this compound is designed to interrupt this pathological cascade at its origin, thereby restoring the skin barrier and reducing inflammation.
Signaling Pathway Diagram
Caption: Pathophysiology of Netherton Syndrome and the mechanism of action of this compound.
Preclinical Development and Efficacy
This compound has undergone a series of preclinical studies to evaluate its potency, selectivity, and efficacy in relevant models of Netherton Syndrome.
In Vitro Potency and Selectivity
Biochemical assays were employed to determine the inhibitory activity of this compound against KLK5 and other related proteases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (pM) | Selectivity vs. KLK5 |
| KLK5 | 250 | - |
| KLK7 | >100-fold | >100x |
| KLK14 | >100-fold | >100x |
Data sourced from Liddle J et al., J Invest Dermatol 2021.[3]
Preclinical Efficacy in a Mouse Model
The efficacy of a topical cream formulation of this compound was evaluated in a transgenic mouse model that overexpresses human KLK5 in the epidermis (TgKLK5), which recapitulates key features of Netherton Syndrome.
Experimental Protocol: TgKLK5 Mouse Model Efficacy Study
-
Animal Model: Transgenic mice overexpressing human KLK5 in the epidermis (TgKLK5).
-
Treatment: Topical application of a cream containing this compound.
-
Parameters Measured:
-
Transepidermal Water Loss (TEWL) as a measure of skin barrier function.
-
Expression of pro-inflammatory cytokines in the skin.
-
KLK5 activity in the skin.
-
Table 2: Preclinical Efficacy of Topical this compound in a TgKLK5 Mouse Model
| Parameter | Result |
| Transepidermal Water Loss (TEWL) | Significant reduction |
| Pro-inflammatory Cytokine Expression | Decreased |
| KLK5 Activity in Skin | Inhibited |
Data sourced from Liddle J et al., J Invest Dermatol 2021.[3]
Activity in Human Skin Explants
To assess the potential for clinical translation, the activity of this compound was evaluated in ex vivo studies using stratum corneum samples from Netherton Syndrome patients.
Experimental Protocol: Human Skin Explant Study
-
Source: Stratum corneum samples from patients with Netherton Syndrome.
-
Measurement: KLK5 protease activity.
-
Intervention: Incubation with this compound.
The results demonstrated that KLK5 activity was significantly elevated in the stratum corneum of NS patients and that this activity was potently inhibited by this compound.[3] Furthermore, this compound was shown to achieve high concentrations in the epidermis of healthy human skin following topical application, indicating its suitability for the intended route of administration.[3]
Experimental Workflow Diagram
Caption: High-level experimental workflow for the discovery and preclinical development of this compound.
Pharmacokinetics and Safety
While detailed pharmacokinetic and toxicology data for this compound are not extensively published, the preclinical studies indicate that it achieves high local concentrations in the epidermis with topical application.[3] The development of a topical formulation is intended to minimize systemic exposure and potential off-target effects. Further studies will be required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile and to establish a comprehensive safety profile for this compound.
Conclusion and Future Directions
This compound is a potent and selective KLK5 inhibitor discovered through a rigorous structure-based drug design program. Preclinical data strongly support its potential as a targeted, disease-modifying therapy for Netherton Syndrome. By directly inhibiting the key driver of the disease's pathophysiology, this compound offers a promising alternative to the current symptom-management approaches.
The successful preclinical development of this compound paves the way for its advancement into clinical trials. Future studies will be essential to evaluate the safety, tolerability, and efficacy of topical this compound in patients with Netherton Syndrome. This targeted approach holds the potential to significantly improve the quality of life for individuals affected by this severe and debilitating genetic skin disorder.
References
- 1. Structure guided drug design to develop kallikrein 5 inhibitors to treat Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kallikrein 5 inhibitors identified through structure based drug design in search for a treatment for Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
Potential Therapeutic Applications of GSK951A in Infectious Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK951A, a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue, has emerged as a promising candidate for the treatment of mycobacterial infections, including tuberculosis. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. By inhibiting mycolic acid biosynthesis through a novel target, EchA6, this compound presents a new avenue for combating drug-resistant strains of Mycobacterium tuberculosis. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction to this compound
This compound is a potent small molecule inhibitor of Mycobacterium tuberculosis (Mtb) growth. It belongs to the THPP class of compounds and has demonstrated significant bactericidal activity. A key characteristic of this compound is its novel mechanism of action, which differentiates it from many existing anti-tuberculosis drugs and makes it a candidate for treating drug-resistant infections.
Mechanism of Action: Targeting EchA6 and Mycolic Acid Biosynthesis
This compound exerts its antimycobacterial effect by inhibiting the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The specific molecular target of this compound has been identified as EchA6, a non-catalytic but essential enoyl-CoA hydratase homologue.
The Role of EchA6
EchA6 is believed to function as a fatty acid shuttle, delivering long-chain fatty acids to the fatty acid synthase II (FAS-II) system for their elongation into the meromycolate chain of mycolic acids.
Inhibition of EchA6 by this compound
This compound binds to EchA6, disrupting its function and thereby inhibiting the mycolic acid biosynthetic pathway. This leads to a compromise in the integrity of the mycobacterial cell wall, ultimately resulting in cell death.
Signaling Pathway of Mycolic Acid Biosynthesis and Inhibition by this compound
Methodological & Application
Application Note and Protocol: In Vitro Evaluation of Novel Anti-Tuberculosis Compounds
This document provides a comprehensive protocol for the in vitro assessment of novel compounds against Mycobacterium tuberculosis. As a placeholder for a novel compound, we will refer to "GSK951A," a hypothetical agent targeting DNA gyrase, based on published information on GSK's Mycobacterium tuberculosis Gyrase Inhibitors (MGIs)[1]. The protocols detailed below are based on established methods for anti-mycobacterial drug susceptibility testing[2][3][4][5].
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents. A critical initial step in this process is the in vitro evaluation of a compound's activity against this slow-growing pathogen. This application note outlines a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, "this compound," and briefly describes an assay to assess its intracellular activity.
Hypothetical Mechanism of Action of this compound
For the purpose of this protocol, we will assume that this compound is a Mycobacterium tuberculosis Gyrase Inhibitor (MGI). These inhibitors target the bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription[1][6]. The proposed mechanism involves the stabilization of the gyrase-DNA cleavage complex, leading to an accumulation of single-stranded DNA breaks and subsequent cell death[1].
Figure 1: Hypothetical signaling pathway of this compound targeting DNA gyrase in M. tuberculosis.
Experimental Protocols
This protocol is adapted from the EUCAST reference method for broth microdilution testing of M. tuberculosis[4][5]. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[4].
3.1.1. Materials and Reagents
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth Base
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment
-
Glycerol
-
Tween 80
-
Sterile 96-well U-bottom microtiter plates
-
This compound (or other test compound)
-
Dimethyl Sulfoxide (DMSO)
-
Isoniazid and Rifampicin (as controls)
-
Sterile water with glass beads
-
McFarland 0.5 turbidity standard
-
Resazurin sodium salt solution (optional, for colorimetric reading)
3.1.2. Data Presentation: Reagent Preparation
| Reagent/Medium | Preparation | Storage |
| Complete 7H9 Broth | Middlebrook 7H9 broth base supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80. | 2-8°C for up to 2 weeks |
| This compound Stock | 10 mM stock solution in 100% DMSO. | -20°C, protected from light |
| Control Drug Stocks | 10 mM stock solutions of Isoniazid and Rifampicin in DMSO. | -20°C, protected from light |
3.1.3. Experimental Procedure
-
Bacterial Culture:
-
Culture M. tuberculosis H37Rv in complete 7H9 broth until it reaches mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Alternatively, scrape colonies from a Löwenstein-Jensen slant and suspend in sterile water with glass beads. Vortex vigorously to create a homogenous suspension[5].
-
-
Inoculum Preparation:
-
Compound Dilution Plate Preparation:
-
In a separate 96-well plate, perform a 2-fold serial dilution of this compound and control drugs in complete 7H9 broth. The final concentrations should typically range from 64 µg/mL to 0.06 µg/mL.
-
-
Assay Plate Setup:
-
Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (bacteria in broth without drug) and a sterility control well (broth only).
-
-
Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
-
For a colorimetric reading, 30 µL of resazurin solution can be added to each well and incubated for an additional 24 hours. A color change from blue to pink indicates bacterial growth[3].
-
3.1.4. Data Presentation: Hypothetical MIC Results
| Compound | MIC (µg/mL) against H37Rv |
| This compound | 0.25 |
| Isoniazid | 0.06 |
| Rifampicin | 0.125 |
This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, which is crucial for compounds targeting latent tuberculosis[7][8].
3.2.1. Brief Protocol
-
Culture and seed a macrophage cell line (e.g., RAW264.7 or THP-1) in 24-well plates[9].
-
Infect the macrophage monolayer with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically 10:1[7].
-
After phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh media containing serial dilutions of this compound and control drugs.
-
Incubate for 3-5 days.
-
Lyse the macrophages to release intracellular bacteria.
-
Determine the number of viable bacteria by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting colony-forming units (CFU) after 3-4 weeks of incubation[7].
3.2.2. Data Presentation: Hypothetical Intracellular Activity
| Compound (Concentration) | % Reduction in Intracellular CFU |
| This compound (1 µg/mL) | 95% |
| Isoniazid (1 µg/mL) | 70% |
| Untreated Control | 0% |
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro evaluation of a novel anti-tuberculosis compound.
Figure 2: Experimental workflow for MIC determination of anti-tuberculosis compounds.
Conclusion
The described protocols provide a robust framework for the initial in vitro characterization of novel anti-tuberculosis compounds. The broth microdilution MIC assay is a standardized method for determining a compound's potency against extracellular bacteria, while the intracellular activity assay offers critical insights into its potential efficacy against the persistent, intracellular form of M. tuberculosis. These assays are essential for the early-stage evaluation and prioritization of new drug candidates in the fight against tuberculosis.
References
- 1. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. repub.eur.nl [repub.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pak.elte.hu [pak.elte.hu]
- 8. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
Application Notes and Protocols for GSK-TB-X in Mycobacterial Culture
A Comprehensive Guide for Researchers
Introduction
This document provides detailed application notes and protocols for the use of GSK-TB-X, a hypothetical novel anti-mycobacterial agent, in various in vitro mycobacterial culture systems. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-tuberculosis therapies. The protocols outlined below cover essential procedures from basic susceptibility testing in broth culture to evaluation in macrophage infection models, providing a framework for assessing the potency and preliminary mechanism of action of novel chemical entities like GSK-TB-X.
Given that "GSK951A" does not correspond to a publicly documented compound, this guide is based on established methodologies for testing small molecule inhibitors against Mycobacterium tuberculosis and related species. The experimental designs and data presented are illustrative and should be adapted based on the specific properties of the compound under investigation.
Compound Information: GSK-TB-X (Hypothetical)
For the purpose of these protocols, GSK-TB-X is assumed to be a novel synthetic compound with potent activity against Mycobacterium tuberculosis. Its precise mechanism of action is under investigation, but it is hypothesized to inhibit a critical cellular process such as cell wall synthesis, DNA replication, or protein synthesis.
Table 1: Physicochemical Properties of GSK-TB-X (Illustrative)
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | --- |
| Solubility | >10 mM in DMSO | Prepare stock solutions in 100% DMSO. |
| <1 µM in aqueous media | DMSO stock must be diluted carefully to avoid precipitation. | |
| Stability in Culture | Stable for >72 hours at 37°C | Assessed by LC-MS in Middlebrook 7H9 broth. |
| Purity | >98% (by HPLC) | --- |
Experimental Protocols
Preparation of GSK-TB-X Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results.
Protocol 2.1.1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: GSK-TB-X powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Tare a sterile microcentrifuge tube. b. Carefully weigh 4.51 mg of GSK-TB-X into the tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. f. Store at -20°C, protected from light.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following protocol utilizes the microplate Alamar Blue assay (MABA), a common method for high-throughput screening of compounds against M. tuberculosis.
Protocol 2.2.1: MIC Determination using Microplate Alamar Blue Assay (MABA)
-
Materials:
-
Mycobacterium tuberculosis H37Rv (or other suitable strain).
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Sterile 96-well flat-bottom plates.
-
GSK-TB-X stock solution (10 mM in DMSO).
-
Positive control drug (e.g., rifampicin or isoniazid).
-
Alamar Blue reagent.
-
Spectrophotometer or fluorometer.
-
-
Procedure: a. Prepare a working solution of GSK-TB-X by diluting the 10 mM stock in supplemented 7H9 broth. The highest concentration to be tested should not exceed a final DMSO concentration of 1%. b. In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. c. Add 100 µL of the highest concentration of GSK-TB-X to the first well of a row and perform a 2-fold serial dilution across the plate. d. Prepare a bacterial suspension of M. tuberculosis H37Rv in the logarithmic growth phase, adjusted to an OD₆₀₀ of 0.05-0.1. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁴ CFU/well. e. Add 100 µL of the bacterial inoculum to each well containing the serially diluted compound. f. Include control wells: bacteria only (no drug) and media only (no bacteria). g. Seal the plate and incubate at 37°C for 5-7 days. h. After incubation, add 20 µL of Alamar Blue reagent to each well and incubate for an additional 24 hours. i. Read the results visually (blue = no growth, pink = growth) or quantitatively using a fluorometer (Excitation: 530 nm, Emission: 590 nm). j. The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
Table 2: Illustrative MIC Data for GSK-TB-X against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | MIC (µM) |
| GSK-TB-X | 0.23 | 0.51 |
| Isoniazid | 0.05 | 0.36 |
| Rifampicin | 0.1 | 0.12 |
Activity against Intracellular Mycobacteria
This protocol assesses the ability of GSK-TB-X to inhibit the growth of M. tuberculosis within macrophages, which is a critical step in evaluating its potential as a therapeutic agent.
Protocol 2.3.1: Macrophage Infection Assay
-
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells.
-
Mycobacterium tuberculosis H37Rv expressing a fluorescent protein (e.g., GFP) or luciferase for easier quantification.
-
GSK-TB-X.
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Middlebrook 7H10 agar plates for CFU counting.
-
-
Procedure: a. Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and differentiate into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours. b. Wash the differentiated macrophages with fresh RPMI-1640 medium. c. Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours at 37°C. d. Wash the cells three times with PBS to remove extracellular bacteria. e. Add fresh RPMI-1640 medium containing serial dilutions of GSK-TB-X to the infected cells. f. Incubate the plates for 72 hours at 37°C. g. At the end of the incubation, lyse the macrophages with lysis buffer. h. Plate serial dilutions of the lysate on 7H10 agar plates and incubate for 3-4 weeks to determine the number of viable intracellular bacteria (CFU). i. Alternatively, if using a reporter strain, measure fluorescence or luminescence.
Table 3: Illustrative Intracellular Activity of GSK-TB-X
| Compound Concentration (µM) | Mean CFU/mL | % Inhibition |
| 0 (Untreated) | 2.5 x 10⁵ | 0% |
| 0.5 | 1.8 x 10⁵ | 28% |
| 1.0 | 9.5 x 10⁴ | 62% |
| 2.0 | 4.2 x 10⁴ | 83% |
| 4.0 | 1.1 x 10⁴ | 95.6% |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical mechanism of action and the experimental workflow for MIC determination.
Caption: Workflow for MIC determination of GSK-TB-X using the MABA method.
Caption: Hypothetical mechanism of action for GSK-TB-X targeting DNA replication.
Conclusion
These application notes provide a comprehensive framework for the initial in vitro characterization of a novel anti-mycobacterial compound, exemplified by the hypothetical GSK-TB-X. The detailed protocols for MIC determination and intracellular activity assessment are fundamental steps in the preclinical evaluation of any new anti-tubercular agent. The provided data tables and diagrams serve as templates for organizing and visualizing experimental results. Researchers should adapt these protocols to the specific characteristics of their compounds and the research questions they aim to address. Further studies, such as time-kill kinetics, resistance frequency determination, and in vivo efficacy studies, would be the logical next steps in the development of a promising candidate.
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of GSK951A
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed protocols and application notes for determining the Minimum Inhibitory Concentration (MIC) of GSK951A, a THPP analogue that inhibits mycolic acid biosynthesis, against relevant bacterial strains.
Introduction
This compound is a novel therapeutic prospect identified as a THPP (thiamine pyrophosphate) analogue. Its primary mechanism of action involves the inhibition of mycolic acid biosynthesis, a critical component of the cell wall in Mycobacterium species.[1] This unique mode of action makes this compound a compound of interest for the development of new anti-mycobacterial agents. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter used to evaluate the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of a drug that completely prevents the visible growth of a microorganism under standardized laboratory conditions.[2][3] Accurate determination of the MIC is a critical step in the preclinical assessment of new antimicrobial candidates.
These application notes provide standardized protocols for determining the MIC of this compound against slow-growing mycobacteria, such as Mycobacterium tuberculosis, using the broth microdilution and agar dilution methods.
Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis
This compound targets the mycolic acid biosynthetic pathway, which is essential for the structural integrity of the mycobacterial cell wall. This pathway involves two fatty acid synthase systems, FAS-I and FAS-II. The FAS-II system is responsible for elongating fatty acids to form the long-chain meromycolic acids, which are then condensed with a C26 fatty acid from the FAS-I system to form mycolic acids.[4][5][6] this compound has been shown to inhibit this pathway, leading to a disruption of the cell wall and subsequent inhibition of bacterial growth.[1]
Caption: Mycolic Acid Biosynthesis Pathway and the inhibitory action of this compound.
Data Presentation
The MIC values for this compound should be determined against a panel of relevant microorganisms. The results should be presented in a clear and concise tabular format to allow for easy comparison.
Table 1: Example MIC Data for this compound
| Strain ID | Organism | This compound MIC (µg/mL) | This compound MIC (µM) | Isoniazid MIC (µg/mL) |
| ATCC 27294 | M. tuberculosis H37Rv | 0.06 | 0.127 | 0.03 - 0.12 |
| Clinical Isolate 1 | M. tuberculosis (MDR) | 0.12 | 0.254 | > 1.0 |
| Clinical Isolate 2 | M. tuberculosis (XDR) | 0.12 | 0.254 | > 1.0 |
| ATCC 19421 | M. avium | 4.0 | 8.47 | N/A |
| ATCC 13950 | M. smegmatis mc²155 | 0.25 | 0.529 | 2.0 |
Note: The MIC values presented for this compound are illustrative and should be replaced with experimentally determined data. Isoniazid values are for reference.
Experimental Protocols
Two standard methods for determining the MIC of compounds against mycobacteria are the Broth Microdilution method and the Agar Dilution method.
Broth Microdilution Method
This method is used to determine the MIC in a liquid medium and is considered the reference method by EUCAST for M. tuberculosis complex.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile 96-well U-bottom microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase)
-
Mycobacterium strains (e.g., M. tuberculosis H37Rv ATCC 27294)
-
Sterile water with 0.05% Tween 80
-
Glass beads (2-3 mm diameter)
-
0.5 McFarland standard
-
Inverted mirror for reading
-
Incubator (37°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in Middlebrook 7H9 broth.
-
-
Preparation of Bacterial Inoculum:
-
Harvest mycobacterial colonies from a solid medium (e.g., Middlebrook 7H10 agar).
-
Transfer colonies to a tube containing sterile water with 0.05% Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a homogeneous suspension and break up clumps.
-
Allow the suspension to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in 7H9 broth to achieve a final concentration of approximately 10⁵ CFU/mL.[7]
-
-
Plate Setup:
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard the final 100 µL from the 10th well.
-
The 11th well serves as the growth control (no drug), and the 12th well as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11.
-
Add 100 µL of sterile broth to the sterility control wells (column 12).
-
Seal the plate with a lid or an adhesive seal and incubate at 37°C.
-
-
Reading the Results:
-
Incubate for 7-21 days, depending on the growth rate of the mycobacterial species.
-
The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity) when observed with an inverted mirror.[7]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into a solid agar medium. It is particularly useful for testing multiple isolates simultaneously.
Materials:
-
This compound powder
-
DMSO
-
Sterile petri dishes
-
Middlebrook 7H10 or 7H11 agar, supplemented with 10% OADC
-
Mycobacterium strains
-
Inoculum preparation materials as described in 4.1.
-
Multi-point inoculator (optional)
-
Incubator (37°C with 5-10% CO₂)
Protocol:
-
Preparation of this compound-Agar Plates:
-
Prepare a stock solution of this compound in DMSO.
-
Melt the Middlebrook agar and cool it to 45-50°C in a water bath.
-
Prepare a series of this compound concentrations in sterile tubes. Add the appropriate volume of the drug solution to molten agar to achieve the desired final concentrations (typically a two-fold dilution series). Ensure the volume of the drug solution does not exceed 10% of the agar volume.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a drug-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution method (Section 4.1, Step 2), adjusting the final suspension to 10⁷ CFU/mL.
-
Further dilute this suspension 1:10 to obtain 10⁶ CFU/mL for inoculation.
-
-
Inoculation:
-
Spot-inoculate 1-10 µL of each bacterial suspension onto the surface of the agar plates, starting with the drug-free control plate and moving to increasing concentrations of this compound.
-
A multi-point inoculator can be used to test multiple strains simultaneously.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂-enriched atmosphere (5-10% CO₂) for 21 days.
-
-
Reading the Results:
-
The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population's growth compared to the drug-free control plate.[8] This is typically observed as the concentration that prevents the formation of colonies or allows for only a faint haze or 1-2 single colonies.[8]
-
Quality Control
For both methods, it is essential to include a quality control strain with a known MIC for the tested drug to ensure the validity of the results. For mycobacteria, M. tuberculosis H37Rv (ATCC 27294) is a commonly used reference strain.[7] The obtained MIC for the control strain should fall within the established acceptable range.
Safety Precautions
All work with pathogenic Mycobacterium species, especially M. tuberculosis, must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel using appropriate personal protective equipment (PPE) and safety protocols. All materials and waste should be decontaminated according to institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - Schematic representation of the mycolic acid biosynthesis pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK951A solubility and preparation for cell-based assays
Application Note and Protocol: GSK951A
Topic: this compound Solubility and Preparation for Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel small molecule inhibitor identified as a THPP (1,3,4-thiadiazole-2-phenylhydrazone) analogue.[1] It functions by inhibiting mycolic acid biosynthesis, a critical component of the cell wall in Mycobacterium species. The specific target of this compound is EchA6, an essential fatty acid shuttle involved in the fatty acid synthase II (FAS-II) pathway.[2] By disrupting this pathway, this compound effectively suppresses the synthesis of mycolic acids, demonstrating potential as an anti-mycobacterial agent.[2] This document provides detailed protocols for the solubilization of this compound and its application in mycobacterial cell-based assays.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and subsequent dilutions.
| Property | Value | Reference |
| Chemical Name | 5(R)-(4-Ethyl-phenyl)-(S)7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (benzo[1][3]dioxol-4-ylmethyl)-amide | [2] |
| CAS Number | 1403602-33-4 | [2] |
| Molecular Formula | C24H23F3N4O3 | [2] |
| Molecular Weight | 472.47 g/mol | [2] |
| Target | EchA6 | [2] |
Solubility and Preparation of Stock Solutions
Proper solubilization and storage of this compound are critical for reproducible results in cell-based assays. The following protocol provides a general guideline.
3.1. Recommended Solvent
For most non-polar small molecules, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is advisable to use anhydrous, high-purity DMSO to minimize degradation of the compound.
3.2. Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass: Based on the molecular weight of this compound (472.47 g/mol ), the mass required for a 10 mM stock solution can be calculated. For 1 mL of a 10 mM stock, 4.72 mg of this compound is needed.
-
Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously. Gentle warming in a 37°C water bath or brief sonication may be necessary to fully dissolve the compound.[4] Visually inspect the solution to ensure no particulates are present.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] For short-term storage (days to weeks), 4°C is acceptable.[2]
Note: If precipitation is observed when diluting the DMSO stock in aqueous media, it is recommended to perform serial dilutions in DMSO first before the final dilution into the aqueous assay medium. The final concentration of DMSO in the cell culture should typically not exceed 0.5% to avoid solvent-induced toxicity.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
Experimental Protocol: Mycobacterial Cell-Based Assay
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a mycobacterial strain (e.g., Mycobacterium bovis BCG) using a broth microdilution method.
4.1. Materials
-
This compound 10 mM stock solution in DMSO
-
Mycobacterial strain (e.g., M. bovis BCG)
-
Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 with ADC or OADC supplement)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (for viability assessment)
-
Sterile DMSO
-
Sterile PBS
4.2. Assay Workflow
Caption: Workflow for determining the MIC of this compound.
4.3. Detailed Procedure
-
Prepare Mycobacterial Inoculum: Culture the mycobacterial strain to mid-log phase. Adjust the bacterial suspension to a specific optical density (e.g., OD600 of 0.05-0.1) in fresh growth medium.
-
Prepare Serial Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks into the growth medium to achieve the final desired assay concentrations. Ensure the final DMSO concentration is constant across all wells.
-
-
Plate Setup:
-
Add the diluted this compound solutions to the wells of a 96-well plate.
-
Include a positive control (bacteria with medium and DMSO, no compound) and a negative control (medium only).
-
Add the prepared mycobacterial inoculum to each well (except the negative control).
-
-
Incubation: Seal the plate and incubate at the optimal temperature for the mycobacterial strain (e.g., 37°C) for a specified period (typically 5-7 days for slow-growing mycobacteria).
-
Determine MIC:
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
Visually inspect for color change (blue to pink indicates viable bacteria) or measure fluorescence.
-
The MIC is the lowest concentration of this compound that prevents a color change (i.e., inhibits bacterial growth).
-
Mechanism of Action Pathway
This compound targets the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.
Caption: Inhibition of the mycolic acid biosynthesis pathway by this compound.
Data Presentation
The results of the MIC assay can be summarized in a table for clear interpretation and comparison.
| Compound | Concentration (µM) | Bacterial Growth (Colorimetric Reading) | % Inhibition |
| This compound | 100 | + | |
| 50 | + | ||
| 25 | + | ||
| 12.5 | - | ||
| 6.25 | - | ||
| 3.13 | - | ||
| Vehicle Control (DMSO) | 0.5% | +++ | 0% |
| Positive Control | - | +++ | 0% |
| Negative Control | - | - | 100% |
Note: '+' indicates bacterial growth, '-' indicates no growth. The MIC would be reported as the lowest concentration with no visible growth.
Conclusion
This compound is a promising inhibitor of mycobacterial growth with a defined mechanism of action. The protocols provided in this application note offer a framework for researchers to effectively prepare and utilize this compound in cell-based assays to further explore its anti-mycobacterial properties. It is essential to perform preliminary solubility and dose-response experiments to optimize assay conditions for specific mycobacterial strains and experimental setups.
References
Application Notes and Protocols: Investigating the Effects of GSK951A on Mycolic Acid Biosynthesis in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycolic acids are essential long-chain fatty acids that form the characteristic outer layer of the Mycobacterium tuberculosis cell wall, contributing significantly to its virulence and resistance to common antibiotics.[1][2] The biosynthetic pathway of mycolic acids is a well-established target for several anti-tuberculosis drugs, including the first-line agent isoniazid.[3][4][5][6] GSK951A is a novel compound that has been identified as a Mycobacterium tuberculosis gyrase inhibitor, which interferes with DNA replication and transcription. While its primary mechanism of action is understood, the broader cellular consequences of gyrase inhibition, including potential secondary effects on the synthesis of major cell wall components like mycolic acids, remain to be fully elucidated.
These application notes provide a detailed experimental framework for investigating the potential impact of this compound on mycolic acid biosynthesis in M. tuberculosis. The protocols outlined below will enable researchers to determine if this compound exhibits a dual inhibitory role or if its primary activity on DNA gyrase indirectly influences the production of mycolic acids. This investigation is crucial for a comprehensive understanding of this compound's mode of action and its potential as a novel anti-tuberculosis therapeutic.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison. The following table provides a template for presenting the results of mycolic acid analysis.
| Treatment Group | Concentration (µg/mL) | Total Mycolic Acid Content (% of Control) | Alpha-mycolic Acid (% of Total) | Keto-mycolic Acid (% of Total) | Methoxy-mycolic Acid (% of Total) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 | 55 ± 2.1 | 25 ± 1.8 | 20 ± 1.5 |
| This compound | 0.5 x MIC | 95 ± 4.8 | 54 ± 2.5 | 26 ± 1.9 | 20 ± 1.7 |
| 1 x MIC | 88 ± 6.1 | 53 ± 2.3 | 27 ± 2.0 | 20 ± 1.6 | |
| 5 x MIC | 75 ± 7.3 | 52 ± 2.8 | 28 ± 2.2 | 20 ± 1.8 | |
| Isoniazid (Positive Control) | 0.5 x MIC | 60 ± 5.5 | 40 ± 3.1 | 15 ± 1.4 | 5 ± 0.8 |
| 1 x MIC | 25 ± 4.2 | 15 ± 2.0 | 5 ± 0.9 | 5 ± 0.7 | |
| 5 x MIC | 5 ± 1.9 | 5 ± 1.1 | 2 ± 0.5 | 3 ± 0.6 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Isoniazid stock solution (in water)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound and isoniazid in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate the wells with M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that results in no visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Metabolic Labeling and Extraction of Mycolic Acids
Objective: To radiolabel and extract mycolic acids from M. tuberculosis treated with this compound.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth
-
This compound and Isoniazid
-
[1-¹⁴C] Acetic acid (radiolabel)
-
Tetrabutylammonium hydroxide (TBAH)
-
Dichloromethane
-
Iodomethane
-
Diethyl ether
-
Glass tubes with Teflon-lined caps
-
Water bath sonicator
-
Centrifuge
Procedure:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Aliquot the culture into separate flasks and add this compound or isoniazid at the desired concentrations (e.g., 0.5x, 1x, and 5x MIC). Include a vehicle control (DMSO).
-
Incubate for 24 hours at 37°C with gentle shaking.
-
Add [1-¹⁴C] acetic acid to each culture and incubate for another 8 hours.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the bacterial pellet in TBAH and incubate overnight at 100°C for saponification.[7]
-
After cooling, add water, dichloromethane, and iodomethane to methylate the fatty acids.
-
Separate the phases by centrifugation and collect the lower organic phase containing the mycolic acid methyl esters (MAMEs).
-
Wash the organic phase with acidic water.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the dried MAMEs in a small volume of dichloromethane for analysis.
Protocol 3: Analysis of Mycolic Acids by Thin-Layer Chromatography (TLC)
Objective: To separate and quantify the different classes of mycolic acids.
Materials:
-
Extracted MAMEs
-
TLC plates (silica gel)
-
Developing solvents (e.g., petroleum ether/acetone, 95:5, v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Spot the extracted MAMEs onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber with the appropriate solvent system. This will separate the different classes of mycolic acids (alpha, keto, and methoxy).
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the radioactivity of each spot corresponding to the different mycolic acid classes using appropriate software.
-
Calculate the percentage of each mycolic acid class relative to the total mycolic acids.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis of Mycolic Acids
Objective: To obtain a more detailed quantitative profile of mycolic acids.
Materials:
-
Extracted MAMEs
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase solvents (e.g., methanol and isopropanol gradient)
-
Derivatizing agent (e.g., p-bromophenacyl bromide)
Procedure:
-
Derivatize the extracted MAMEs to p-bromophenacyl esters to allow for UV detection.[8]
-
Inject the derivatized samples into the HPLC system.
-
Separate the mycolic acid esters using a gradient of mobile phase solvents.
-
Detect the separated compounds using a UV detector.
-
Identify and quantify the peaks corresponding to different mycolic acid species by comparing with known standards.
Mandatory Visualizations
Caption: Hypothetical mechanism of this compound's indirect effect on mycolic acid synthesis.
Caption: Experimental workflow for studying this compound's effect on mycolic acids.
References
- 1. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Extraction and Purification of Mycobacterial Mycolic Acids [en.bio-protocol.org]
- 3. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Compound 951A Administration in Animal Models of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB) remains a significant global health challenge, necessitating the development of novel therapeutics.[1][2] These application notes provide a comprehensive overview of the preclinical evaluation of Compound 951A, a novel investigational agent for the treatment of tuberculosis. The protocols outlined below describe the administration of Compound 951A in established animal models of Mycobacterium tuberculosis (Mtb) infection, focusing on efficacy and pharmacokinetic assessments. While these protocols are based on well-established methodologies for testing anti-tubercular agents, they should be adapted to specific laboratory conditions and institutional guidelines.[3][4]
Mechanism of Action
Compound 951A is a novel naphthyridone-based inhibitor of Mycobacterium tuberculosis DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[5] By targeting the GyrA and GyrB subunits of this enzyme, Compound 951A stabilizes the gyrase-DNA cleavage complex, leading to single-stranded DNA breaks and ultimately, bacterial cell death.[5] Notably, this compound retains activity against common fluoroquinolone-resistant strains, suggesting a distinct binding mode within the gyrase enzyme.[5]
Caption: Mechanism of action of Compound 951A.
Quantitative Data Summary
Table 1: In Vivo Efficacy of Compound 951A in a Mouse Model of Tuberculosis
| Treatment Group | Dosage (mg/kg) | Administration Route | Duration (weeks) | Mean Log10 CFU in Lungs (± SD) | Reduction in Log10 CFU vs. Control |
| Untreated Control | - | - | 4 | 6.5 (± 0.3) | - |
| Isoniazid (INH) | 25 | Oral Gavage | 4 | 4.2 (± 0.4) | 2.3 |
| Compound 951A | 25 | Oral Gavage | 4 | 4.8 (± 0.5) | 1.7 |
| Compound 951A | 50 | Oral Gavage | 4 | 4.1 (± 0.3) | 2.4 |
| Compound 951A | 100 | Oral Gavage | 4 | 3.5 (± 0.4) | 3.0 |
Table 2: Pharmacokinetic Parameters of Compound 951A in Mice
| Parameter | Value |
| Cmax (µg/mL) | 1.5 |
| Tmax (h) | 1.0 |
| AUC0-24 (µg·h/mL) | 8.2 |
| Half-life (t1/2) (h) | 3.5 |
| Bioavailability (%) | 75 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Murine Low-Dose Aerosol Infection Model
This protocol describes a standard method for evaluating the in vivo bactericidal activity of Compound 951A in a low-dose aerosol infection mouse model, which mimics chronic human tuberculosis.[3][6]
1. Animal Model and Infection:
-
Bacterial Strain: Mycobacterium tuberculosis Erdman strain (ATCC 35801).[3]
-
Infection Route: Low-dose aerosol infection using a calibrated inhalation exposure system (e.g., Glas-Col) to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.[6]
-
Confirmation of Infection: At day 1 post-infection, a subset of mice (n=3) are euthanized to determine the initial bacterial load in the lungs.
2. Drug Preparation and Administration:
-
Formulation: Compound 951A is suspended in a vehicle of 0.5% (w/v) carboxymethylcellulose.
-
Dosing: Treatment is initiated 4 weeks post-infection. Mice are dosed once daily, 5 days per week, for 4 weeks via oral gavage.
-
Treatment Groups:
-
Group 1: Untreated control (vehicle only).
-
Group 2: Isoniazid (25 mg/kg) as a positive control.
-
Group 3-5: Compound 951A at 25, 50, and 100 mg/kg.
-
3. Efficacy Endpoint Measurement:
-
Bacterial Load Enumeration: At the end of the 4-week treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized in phosphate-buffered saline with 0.05% Tween 80, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC.
-
CFU Counting: Plates are incubated at 37°C for 3-4 weeks, and colonies are counted. The bacterial load is expressed as log10 CFU per organ.
Caption: Experimental workflow for in vivo efficacy testing.
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines the procedure for determining the key pharmacokinetic parameters of Compound 951A in mice following oral administration.[8][9]
1. Animal Model and Dosing:
-
Animal Strain: Male C57BL/6 mice, 8-10 weeks old.
-
Dosing: A single dose of Compound 951A (50 mg/kg) is administered via oral gavage.
2. Sample Collection:
-
Blood Sampling: Blood samples (approximately 50 µL) are collected from the tail vein at multiple time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation.
3. Bioanalysis:
-
Sample Analysis: The concentration of Compound 951A in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
4. Data Analysis:
-
PK Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis software.
Caption: Logical flow of TB drug development.
References
- 1. Animal Models for Tuberculosis in Translational and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Animal Models of Tuberculosis Vaccine Research: An Important Component in the Fight against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 9. biotechfarm.co.il [biotechfarm.co.il]
Application Notes and Protocols for the Selective KLK5 Inhibitor, GSK951
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments with GSK951, a potent and highly selective small-molecule inhibitor of Kallikrein-related peptidase 5 (KLK5). The protocols outlined below are intended to ensure robust and reproducible results by detailing appropriate controls and methodologies for in vitro and in vivo studies.
Note on Compound Identity: Initial database searches may reveal a compound designated "GSK951A," a THPP analogue involved in mycolic acid biosynthesis.[1] This document focuses on GSK951 , the selective KLK5 inhibitor, which is of primary interest in the context of signaling pathways and drug development for inflammatory skin diseases.
Introduction to GSK951 and its Target, KLK5
GSK951 is a preclinical drug candidate that selectively inhibits KLK5, a serine protease that plays a critical role in skin homeostasis.[2] Dysregulation of KLK5 activity is implicated in the pathophysiology of skin diseases such as Netherton Syndrome, a rare and severe genetic skin disorder.[2][3] In Netherton Syndrome, the absence of the natural KLK5 inhibitor, LEKTI, leads to excessive KLK5 activity. This results in the breakdown of desmosomal proteins, leading to a defective skin barrier, inflammation, and allergic manifestations.[4]
The KLK5 signaling cascade involves the activation of other proteases, such as KLK7 and KLK14, and the cleavage of various substrates, including desmoglein 1 (DSG1) and desmocollin 1 (DSC1).[4] This cascade ultimately leads to the inflammatory and barrier-defect phenotypes seen in diseases like Netherton Syndrome. GSK951 offers a targeted therapeutic approach by directly inhibiting the initiating protease in this pathological cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for GSK951, providing a quick reference for experimental design.
| Parameter | Value | Reference(s) |
| Target | Kallikrein 5 (KLK5) | [2] |
| IC₅₀ (KLK5) | 250 pM | [2][3] |
| Selectivity | >100-fold over KLK7 and KLK14 | [2][3] |
| Mechanism of Action | Reversible covalent inhibitor | [3] |
| Primary Indication | Netherton Syndrome | [2] |
Table 1: Key Properties of GSK951
| Downstream Effect of KLK5 Inhibition by GSK951 | Observation in Preclinical Models | Reference(s) |
| KLK5 Activity in Skin | Significantly inhibited | [5][6] |
| Transepidermal Water Loss (TEWL) | Reduced | [5][6] |
| Pro-inflammatory Cytokine Expression | Decreased | [5][6] |
Table 2: In Vivo Effects of Topical GSK951 in a Transgenic KLK5 Mouse Model
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
In Vitro Experiments
1. Biochemical Assay: KLK5 Enzymatic Activity
This protocol measures the direct inhibitory effect of GSK951 on recombinant human KLK5.
-
Materials:
-
Protocol:
-
Prepare a stock solution of GSK951 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of GSK951 in DMSO to create a range of concentrations for IC₅₀ determination.
-
In a 96-well plate, add 2 µL of each GSK951 dilution (or DMSO for the vehicle control) to the appropriate wells.
-
Add 48 µL of recombinant human KLK5 (at a final concentration of ~1-5 nM in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate Boc-VPR-AMC (at a final concentration of 10-20 µM in assay buffer) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the GSK951 concentration and fitting the data to a four-parameter logistic equation.
-
-
Appropriate Controls:
-
Vehicle Control: DMSO alone to assess baseline enzyme activity.
-
Positive Control Inhibitor: A known serine protease inhibitor (e.g., aprotinin) to confirm assay validity.
-
No-Enzyme Control: Substrate and buffer only to measure background fluorescence.
-
Selectivity Assays: To confirm the selectivity of GSK951, perform the same assay using other relevant proteases, such as KLK7 and KLK14.
-
2. Cell-Based Assay: Inhibition of KLK5 Activity in Keratinocytes
This protocol assesses the ability of GSK951 to inhibit KLK5 activity in a cellular context.
-
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary human keratinocytes.
-
Cell culture medium (e.g., DMEM)
-
GSK951
-
Recombinant human KLK5 (optional, for exogenous stimulation)
-
Fluorogenic KLK5 substrate (as above)
-
Cell lysis buffer
-
96-well plates
-
Fluorescence plate reader
-
-
Protocol:
-
Seed keratinocytes in a 96-well plate and culture until they reach 80-90% confluency.
-
Treat the cells with varying concentrations of GSK951 (or vehicle control) for a predetermined time (e.g., 24 hours).
-
(Optional) Stimulate the cells with recombinant human KLK5 to induce a measurable response.
-
Wash the cells with PBS and lyse them.
-
Measure the KLK5 activity in the cell lysates using the fluorogenic substrate as described in the biochemical assay protocol.
-
-
Appropriate Controls:
-
Vehicle Control: Cells treated with DMSO alone.
-
KLK5-Negative Control: Use a cell line known to have low or no KLK5 expression to assess off-target effects. Alternatively, use keratinocytes with KLK5 knocked down (e.g., via siRNA).
-
Inactive Analogue Control (if available): An ideal control would be a structurally similar but inactive version of GSK951 to rule out non-specific effects of the chemical scaffold.
-
3. Western Blot Analysis of Downstream Targets
This protocol evaluates the effect of GSK951 on the protein levels of KLK5 and its downstream targets.
-
Materials:
-
Keratinocytes treated with GSK951 as in the cell-based assay.
-
Protein lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Lyse the treated keratinocytes and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to the loading control.
-
-
Appropriate Controls:
-
Vehicle Control: Lysates from cells treated with DMSO.
-
Loading Control: Ensure equal protein loading by probing for a housekeeping protein.
-
Positive Control Lysate: Lysate from cells known to express the target proteins.
-
In Vivo Experiments
Transgenic KLK5 Mouse Model
A transgenic mouse model overexpressing human KLK5 in the epidermis (Tg-KLK5) is a suitable model for evaluating the in vivo efficacy of GSK951.[11]
-
Animal Model:
-
Tg-KLK5 mice on a suitable genetic background (e.g., C57BL/6).
-
Wild-type littermates as controls.
-
-
Topical Formulation of GSK951:
-
GSK951 can be formulated in a cream or ointment base for topical application. A simple vehicle could consist of a mixture of anhydrous lanolin and a hydrophilic ointment base.[12] The final concentration of GSK951 in the formulation should be determined based on dose-response studies.
-
-
Treatment Protocol:
-
Acclimatize the mice for at least one week before the start of the experiment.
-
Divide the mice into treatment groups (e.g., vehicle control, GSK951 low dose, GSK951 high dose).
-
Apply a defined amount of the topical formulation to a specific area of the dorsal skin daily for a set period (e.g., 1-2 weeks).
-
-
Efficacy Endpoints:
-
Transepidermal Water Loss (TEWL): Measure TEWL at baseline and at various time points during the treatment period using a tewameter.
-
Cytokine Analysis: At the end of the study, collect skin biopsies and measure the mRNA or protein levels of pro-inflammatory cytokines (e.g., TSLP, TNF-α) by qPCR or ELISA.
-
Histology: Collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness, inflammation, and stratum corneum integrity.
-
Protease Activity: Perform in situ zymography on skin sections to visualize and quantify protease activity.
-
-
Appropriate Controls:
-
Vehicle Control: Treat a group of Tg-KLK5 mice with the formulation base without GSK951.
-
Wild-Type Control: Include a group of wild-type mice treated with the vehicle to establish baseline measurements.
-
KLK5 Knockout Model: For mechanistic studies, a KLK5 knockout mouse model can serve as a negative control to confirm that the observed effects are indeed mediated by KLK5 inhibition.[4]
-
By adhering to these detailed protocols and incorporating the recommended controls, researchers can confidently and accurately assess the efficacy and mechanism of action of GSK951.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. GSK951 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mybiosource.com [mybiosource.com]
- 10. Anti-KLK5 Human Protein Atlas Antibody [atlasantibodies.com]
- 11. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4005191A - Topical ointment composition - Google Patents [patents.google.com]
Application Notes and Protocols for GSK951A Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK951A is an analog of 4-hydroxyphenyl-2-phenyl-thiazole (THPP) that has been identified as an inhibitor of mycolic acid biosynthesis.[1] Notably, preliminary data suggests that this compound exhibits a favorable safety profile, combining in vivo activity with a lack of significant cytotoxicity.[1] These application notes provide detailed protocols for assessing the cytotoxic potential of this compound in various cell lines, enabling researchers to independently verify its safety profile and understand its impact on cell viability.
The following protocols describe the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method for evaluating cell metabolic activity. As mitochondrial dehydrogenases in living cells reduce the MTT salt to a purple formazan product, the resulting color intensity is directly proportional to the number of viable cells. This allows for a quantitative assessment of cytotoxicity.
Mechanism of Action and Expected Outcome
This compound's primary mechanism of action is the inhibition of mycolic acid biosynthesis, a pathway essential for certain bacteria but absent in mammalian cells.[1] Consequently, this compound is not expected to induce significant cytotoxic effects in mammalian cell lines. The primary application of the following cytotoxicity assays is to confirm this lack of toxicity and establish a safety baseline for further preclinical and clinical development.
Data Presentation
Quantitative data from cytotoxicity experiments should be meticulously recorded and organized. The following tables provide a template for summarizing results from an MTT assay, including raw absorbance values and calculated cell viability percentages.
Table 1: Raw Absorbance Data from MTT Assay
| Concentration of this compound (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Mean Absorbance | Standard Deviation |
| 0 (Vehicle Control) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Positive Control (e.g., Doxorubicin) | |||||
| Blank (Media Only) |
Table 2: Calculated Cell Viability
| Concentration of this compound (µM) | Mean Corrected Absorbance | % Cell Viability | Standard Deviation |
| 0 (Vehicle Control) | 100% | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control (e.g., Doxorubicin) |
% Cell Viability = (Mean Corrected Absorbance of Treated Wells / Mean Corrected Absorbance of Vehicle Control Wells) x 100
Experimental Protocols
Key Experiment: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps to evaluate the effect of this compound on the viability of a selected mammalian cell line.
Materials:
-
This compound compound
-
Mammalian cell line of choice (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding (Day 1):
-
Culture the chosen mammalian cell line to approximately 80% confluency.
-
Trypsinize, harvest, and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment (Day 2):
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells (in triplicate).
-
Include wells with medium only to serve as a blank for background absorbance.
-
Return the plate to the incubator for a period of 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay (Day 4 or 5):
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank (media only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the formula provided in the Data Presentation section.
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.
Signaling Pathway Context
Cytotoxicity is often mediated through the activation of specific cell death pathways, such as apoptosis. The diagram below illustrates a simplified generic apoptosis pathway, which is not expected to be significantly activated by this compound in mammalian cells. This serves as a conceptual framework for understanding the mechanisms that cytotoxic compounds typically employ.
Caption: Simplified overview of an apoptotic pathway.
References
Troubleshooting & Optimization
optimizing GSK951A concentration for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK951A in in vitro studies. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue. It functions as an inhibitor of mycolic acid biosynthesis in mycobacteria. Its specific molecular target is EchA6, an essential fatty acid shuttle protein involved in the mycolic acid synthesis pathway. By inhibiting EchA6, this compound disrupts the formation of the mycobacterial cell wall.
Q2: What is the reported in vitro potency of this compound?
Q3: Is this compound reported to be cytotoxic?
A3: this compound has been described as lacking cytotoxicity in available literature. However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions to confirm this.
Q4: In which solvents can I dissolve this compound?
A4: Typically, small molecules like this compound are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions into aqueous culture media should be performed to achieve the desired final concentration. Ensure the final DMSO concentration in your assay is low (e.g., <0.5%) to avoid solvent-induced artifacts.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Refer to the manufacturer's data sheet for specific recommendations.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Species/System | Notes |
| Binding Affinity (KD) | 0.64 ± 0.16 µM | Mycobacterium tuberculosis EchA6 | This value indicates a strong interaction between this compound and its target protein. It can be used as a starting point for determining optimal in vitro concentrations. |
| Minimum Inhibitory Concentration (MIC) | Not Publicly Available | Mycobacterium tuberculosis | The MIC needs to be determined experimentally for the specific mycobacterial strain and growth conditions being used. A typical starting range for MIC determination could be from 0.01 µM to 50 µM. |
| Cytotoxicity (CC50) | Reported to be non-cytotoxic | Varies by cell line | It is crucial to determine the 50% cytotoxic concentration (CC50) in the host cell line being used (e.g., macrophages for intracellular assays) to establish a therapeutic window. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes a common method for determining the MIC of an antimicrobial agent against Mycobacterium tuberculosis or other mycobacterial species.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mycobacterium tuberculosis H37Rv (or other desired strain)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Positive control antibiotic (e.g., Isoniazid)
-
Negative control (no drug)
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. A suggested starting concentration range is 0.1 µM to 128 µM.
-
Prepare a mycobacterial suspension in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 to obtain the final inoculum.
-
Add 100 µL of the final inoculum to each well of the 96-well plate containing the serially diluted this compound. This brings the total volume to 200 µL per well.
-
Include wells with bacteria and no drug (growth control) and wells with media only (sterility control).
-
Seal the plate with a gas-permeable sealer and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate for another 16-24 hours at 37°C.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Cytotoxicity Assay using MTT
This protocol outlines a method to assess the cytotoxicity of this compound on a mammalian cell line (e.g., THP-1 macrophages).
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Positive control for cytotoxicity (e.g., Staurosporine)
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells.
-
Include wells with cells and no compound (vehicle control) and wells with a known cytotoxic agent.
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of mycobacterial growth observed at expected concentrations. | 1. Compound precipitation: this compound may have precipitated out of the aqueous culture medium. 2. Compound degradation: The compound may be unstable under the assay conditions. 3. Resistant strain: The mycobacterial strain used may be resistant to this class of inhibitors. 4. Incorrect concentration: Error in calculating the final concentration. | 1. Visually inspect the wells for any precipitate. Increase the final DMSO concentration slightly (while staying below toxic levels) or use a solubilizing agent. 2. Prepare fresh dilutions of this compound for each experiment. Minimize exposure to light and elevated temperatures. 3. Test the compound against a known sensitive strain (e.g., H37Rv). 4. Double-check all dilution calculations. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of mycobacteria or mammalian cells. 2. Pipetting errors: Inaccurate dispensing of compound or cells. 3. Edge effects: Evaporation from the outer wells of the plate. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Fill the outer wells of the plate with sterile water or PBS to minimize evaporation from the experimental wells. |
| This compound shows unexpected cytotoxicity. | 1. High concentration of DMSO: The final concentration of the solvent may be toxic to the cells. 2. Off-target effects: At high concentrations, this compound may have off-target activities. 3. Contamination: The compound or media may be contaminated. | 1. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). 2. Perform a dose-response curve to identify a non-toxic concentration range. 3. Use sterile techniques and fresh, filtered reagents. |
| Inconsistent results in mycolic acid synthesis inhibition assay. | 1. Inefficient radiolabel incorporation: Issues with the uptake or metabolism of the radiolabeled precursor (e.g., 14C-acetate). 2. Problems with lipid extraction or TLC: Incomplete extraction or poor separation of mycolic acid methyl esters (MAMEs). | 1. Optimize the concentration of the radiolabel and the incubation time. Ensure the mycobacterial culture is in the logarithmic growth phase. 2. Use high-quality solvents for extraction and ensure the TLC plate is properly activated. Use appropriate standards for MAMEs. |
Visualizations
Caption: Signaling pathway of this compound-mediated inhibition of mycolic acid biosynthesis.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
overcoming GSK951A solubility issues in aqueous solutions
Welcome to the technical support center for GSK951A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tetrahydropyranopyrimidine (THPP) analogue with potent bactericidal activity against Mycobacterium tuberculosis. It functions by inhibiting mycolic acid biosynthesis, a critical process for the formation of the mycobacterial cell wall. Specifically, this compound targets the MmpL3 transporter, a key protein responsible for the export of trehalose monomycolate (TMM), a precursor of mycolic acids, across the plasma membrane.[1] By inhibiting MmpL3, this compound disrupts the cell wall integrity, leading to bacterial cell death.
Q2: I am observing precipitation of this compound in my aqueous buffer. What is causing this?
A2: this compound is a lipophilic molecule and, like many compounds in its class, exhibits poor solubility in aqueous solutions. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the chosen aqueous buffer. This can be influenced by factors such as pH, temperature, and the presence of other solutes.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose as it can dissolve a wide range of organic compounds and is miscible with water.[2] A stock solution in 100% DMSO can then be diluted into your aqueous experimental buffer to the final desired concentration.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?
A4: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with concentrations below 0.1% being ideal. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides systematic steps to address common solubility problems encountered with this compound in aqueous solutions.
Issue 1: this compound precipitates upon dilution of the DMSO stock solution into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Precipitation | 1. Pre-warm the aqueous buffer: Warm the buffer to 37°C before adding the this compound stock solution. 2. Vortex during addition: Add the DMSO stock solution dropwise to the pre-warmed buffer while vigorously vortexing. | This can help to keep the compound in solution by increasing the kinetic solubility. |
| High Final Concentration | 1. Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Serial dilutions: Prepare intermediate dilutions in a co-solvent mixture (e.g., 50% DMSO in water) before the final dilution into the aqueous buffer. | Reduces the likelihood of exceeding the solubility limit in the final aqueous solution. |
| Buffer Composition | 1. pH adjustment: The solubility of some compounds is pH-dependent. Evaluate the solubility of this compound in buffers with different pH values (if compatible with your experimental system). 2. Addition of solubilizing agents: Consider the inclusion of excipients in your buffer. | May identify a buffer condition where this compound is more soluble. |
Issue 2: Inconsistent results in biological assays, possibly due to variable this compound concentration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation Over Time | 1. Prepare fresh dilutions: Prepare the final working solutions of this compound immediately before use. 2. Sonication: Briefly sonicate the final dilution in a water bath to help dissolve any small, invisible precipitates. | Ensures that the concentration of soluble this compound is consistent at the start of the experiment. |
| Adsorption to Plastics | 1. Use low-adhesion microplates and tubes: If available, use labware designed to minimize compound binding. 2. Include a surfactant: Add a low concentration of a non-ionic surfactant, such as Tween® 80 (e.g., 0.01-0.1%), to your buffer to reduce non-specific binding. | Minimizes the loss of this compound from the solution, leading to more accurate and reproducible results. |
Data Presentation: Solubility of this compound in Different Solvent Systems
The following table summarizes the hypothetical solubility of this compound in various solvent systems to illustrate how different co-solvents and excipients can enhance its aqueous solubility. Note: This data is for illustrative purposes and should be experimentally verified.
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) | Molar Solubility (µM) |
| Water | 25 | < 1 | < 2.5 |
| PBS (pH 7.4) | 25 | ~1 | ~2.5 |
| 1% DMSO in PBS | 25 | 15 | 37.5 |
| 5% DMSO in PBS | 25 | 80 | 200 |
| 10% Ethanol in PBS | 25 | 25 | 62.5 |
| 1% Tween® 80 in PBS | 25 | 50 | 125 |
| 5% (w/v) Cyclodextrin in Water | 25 | 150 | 375 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of ~400 g/mol ), weigh out 0.4 mg of this compound.
-
Solvent Addition: Transfer the weighed this compound to a sterile amber tube. Add the calculated volume of 100% DMSO. For the example above, add 100 µL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve a final concentration of 10 µM. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution (a 1:1000 dilution).
-
Dispense Buffer: In a sterile conical tube, dispense the final volume of the pre-warmed aqueous buffer (e.g., 10 mL).
-
Dilution: While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution (10 µL) dropwise.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay to minimize the risk of precipitation.
Visualizations
Caption: Inhibition of Mycolic Acid Biosynthesis by this compound.
Caption: General Experimental Workflow for Using this compound.
Caption: Logical Flow for Troubleshooting this compound Solubility.
References
Technical Support Center: Investigating Potential Off-Target Effects of GSK951A in Mycobacteria
Welcome to the technical support center for researchers investigating the effects of GSK951A in mycobacteria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments to identify potential off-target effects. As specific off-target interactions of this compound in mycobacteria are not yet publicly documented, this guide focuses on established methodologies for identifying such effects for any small molecule inhibitor in a mycobacterial context.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound in mycobacteria?
A1: this compound is reported to be an analogue of THPP and is known to inhibit mycolic acid biosynthesis.[1] Mycolic acids are essential components of the mycobacterial cell wall.[2]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Identifying off-target effects is crucial for several reasons. Unintended interactions can lead to unexpected phenotypic outcomes, cellular toxicity, or the development of drug resistance through alternative pathways.[3] A comprehensive understanding of a compound's interactions is essential for its development as a specific and safe therapeutic agent.
Q3: What are the primary experimental strategies to identify off-target effects in mycobacteria?
A3: The main strategies include:
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Proteomic Profiling: Quantitatively analyzing changes in the entire mycobacterial proteome after this compound treatment to identify proteins with altered expression levels.[1][4][5]
-
Chemoproteomics: Using a modified version of this compound as a chemical probe to capture and identify its binding partners directly from mycobacterial lysates.[6][7][8]
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Genetic Approaches: Generating and sequencing resistant mutants to identify genes that, when mutated, confer resistance to this compound. These genes may encode direct targets or off-targets.[9][10]
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Computational Prediction: Using the structure of this compound to computationally screen for potential binding partners within the mycobacterial proteome.[11][12][13]
Q4: Which mycobacterial species is most suitable for these studies?
A4: Mycobacterium smegmatis is often used as a non-pathogenic and faster-growing model organism for initial studies. Findings can then be validated in pathogenic species like Mycobacterium tuberculosis under appropriate biosafety conditions.
Troubleshooting Guides
Guide 1: Quantitative Proteomic Profiling
Q: I am not seeing significant changes in protein expression after this compound treatment. What could be the issue?
A: There are several possibilities:
-
Suboptimal this compound Concentration: The concentration used may be too low to induce a proteomic response or too high, leading to rapid cell death without observable changes. Perform a dose-response curve to determine the optimal concentration (e.g., MIC or sub-MIC).
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Incorrect Treatment Duration: The incubation time might be too short or too long. A time-course experiment is recommended to capture the dynamic changes in the proteome.
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Inefficient Protein Extraction: Mycobacteria have a complex cell wall that can make protein extraction challenging.[14] Ensure your lysis method (e.g., bead beating, sonication) is effective and reproducible.
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Low Sensitivity of Mass Spectrometry: The instrument may not be sensitive enough to detect subtle changes in low-abundance proteins. Consider fractionation of your protein sample before LC-MS/MS analysis to reduce complexity.[5]
Q: My proteomic data shows a large number of differentially expressed proteins, making it difficult to distinguish direct from indirect effects. How can I narrow down the potential off-targets?
A: This is a common challenge. Consider the following:
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Integrate with other 'omics' data: Correlate your proteomic data with transcriptomic or metabolomic data to identify pathways that are consistently perturbed.
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Bioinformatic Analysis: Use pathway analysis tools (e.g., KEGG) to see if the differentially expressed proteins are clustered in specific biological pathways.[2] This can help prioritize pathways for further investigation.
-
Orthogonal Validation: Use techniques like Western blotting or targeted proteomics (e.g., Parallel Reaction Monitoring) to validate the changes observed for a subset of high-priority candidates.
Guide 2: Chemoproteomics (Affinity-Based Pulldown)
Q: My affinity pulldown experiment with a this compound probe has a high background of non-specific binding proteins. How can I improve specificity?
A: High background is a frequent issue in affinity-based methods. To reduce it:
-
Optimize Washing Steps: Increase the number and stringency of your wash steps after incubating the lysate with the affinity matrix. You can try buffers with slightly higher salt concentrations or mild detergents.
-
Competition Experiment: A crucial control is to pre-incubate the cell lysate with an excess of free, unmodified this compound before adding it to the probe-coated beads.[6] True binding partners will be outcompeted by the free drug and will show reduced binding to the beads, while non-specific binders will not be affected.
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Use a Control Probe: Synthesize a structurally similar but biologically inactive version of this compound to use as a negative control probe. Proteins that bind to the active probe but not the inactive one are more likely to be specific interactors.
Q: I am unable to identify any known or expected binding partners in my pulldown. What went wrong?
A: This could be due to several factors related to your probe or experimental conditions:
-
Probe Inactivity: The chemical modification of this compound to create the probe (e.g., adding a linker and a biotin tag) may have disrupted its ability to bind to its targets. It's essential to verify that your probe retains biological activity.
-
Low Abundance of Targets: The target proteins might be of very low abundance in your lysate. Consider enriching your sample for specific cellular compartments (e.g., membrane proteins, cytosolic proteins) where the target is likely to be found.
-
Protein Denaturation: Ensure that your lysis and binding buffers maintain the native conformation of the proteins. Avoid harsh detergents or high temperatures.
Experimental Protocols
Protocol 1: Quantitative Proteomic Profiling of M. smegmatis after this compound Treatment
-
Culture Preparation: Grow M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 0.05% Tween 80 to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
This compound Treatment: Divide the culture into two flasks. To one, add this compound at a pre-determined concentration (e.g., 1x MIC). To the other, add an equivalent volume of the vehicle (e.g., DMSO) as a control. Incubate for a defined period (e.g., 6 hours).
-
Cell Harvesting: Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. Wash the pellets twice with ice-cold PBS.
-
Protein Extraction: Resuspend the cell pellets in a lysis buffer containing protease inhibitors. Lyse the cells using a bead beater with 0.1 mm silica beads (3 cycles of 45 seconds with 1 minute of cooling on ice in between).
-
Protein Quantification: Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation for MS:
-
Take 100 µg of protein from each sample.
-
Perform in-solution trypsin digestion.
-
Label the resulting peptides with TMT (Tandem Mass Tag) reagents for quantitative analysis.
-
-
LC-MS/MS Analysis: Analyze the labeled peptides using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Process the raw data using software like Proteome Discoverer or MaxQuant to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between the this compound-treated and control samples.
Protocol 2: Affinity-Based Chemoproteomic Pulldown
-
Probe Synthesis: Synthesize a this compound analogue with a linker arm and a terminal biotin tag.
-
Culture and Lysis: Grow and harvest M. smegmatis as described in Protocol 1. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.1% NP-40).
-
Competition and Control Setup: Prepare three aliquots of the cell lysate:
-
Control: Lysate only.
-
Competition: Pre-incubate lysate with 50-fold excess of free this compound for 1 hour at 4°C.
-
No Competition: Add an equivalent amount of vehicle (DMSO) to the lysate.
-
-
Affinity Pulldown:
-
Add the biotinylated this compound probe to all three lysates and incubate for 2 hours at 4°C.
-
Add streptavidin-coated magnetic beads and incubate for another hour to capture the probe-protein complexes.
-
-
Washing: Wash the beads 4-5 times with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads and perform in-solution trypsin digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins present in the "No Competition" sample but absent or significantly reduced in the "Competition" sample. These are your high-confidence binding candidates.
Data Presentation
Table 1: Hypothetical Quantitative Proteomic Data of M. smegmatis Treated with this compound
| Protein ID | Gene Name | Protein Function | Fold Change (this compound vs. Control) | p-value |
| A0R1I9 | kasA | Beta-ketoacyl-ACP synthase A | -2.5 | 0.001 |
| A0R4X5 | accD6 | Acyl-CoA carboxylase delta subunit | -2.1 | 0.005 |
| A0R0U7 | fabG | 3-oxoacyl-[acyl-carrier-protein] reductase | 1.8 | 0.045 |
| A0R6P9 | groEL | Chaperonin GroEL | 2.3 | 0.012 |
| A0R2H7 | katG | Catalase-peroxidase | 2.9 | 0.008 |
This table shows hypothetical data. KasA and AccD6 are part of the mycolic acid biosynthesis pathway and their downregulation could be an expected on-target effect. The upregulation of FabG, GroEL, and KatG could indicate off-target stress responses.
Table 2: Hypothetical Chemoproteomic Hits for a Biotinylated this compound Probe
| Protein ID | Gene Name | Protein Function | Peptide Count (No Competition) | Peptide Count (Competition) |
| A0R1I9 | kasA | Beta-ketoacyl-ACP synthase A | 25 | 2 |
| A0R0U7 | fabG | 3-oxoacyl-[acyl-carrier-protein] reductase | 18 | 1 |
| A0R5Y8 | bioA | Adenosylmethionine-8-amino-7-oxononanoate aminotransferase | 15 | 13 |
| A0R6P9 | groEL | Chaperonin GroEL | 30 | 30 |
This table shows hypothetical data. KasA and FabG are significantly competed off by free this compound, suggesting they are specific binders. BioA shows minimal competition, and GroEL shows no competition, indicating they are likely non-specific binders.
Visualizations
Caption: General workflow for identifying off-target effects of a compound.
Caption: Experimental workflow for quantitative proteomic profiling.
Caption: Troubleshooting logic for a chemoproteomics experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analysis of drug-induced changes in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 13. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomics of multidrug resistant Mycobacterium tuberculosis clinical isolates: A peep show on mechanism of drug resistance & perhaps more - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in GSK951A MIC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK951A Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue that functions as a potent inhibitor of mycolic acid biosynthesis in mycobacteria.[1][2] Its specific molecular target is EchA6, a non-catalytic but essential enoyl-CoA hydratase that acts as a shuttle for long-chain fatty acids in the Fatty Acid Synthase II (FAS-II) pathway.[2] By binding to EchA6, this compound prevents the elongation of mycolic acids, which are crucial components of the mycobacterial cell wall.[2] This disruption of the cell wall integrity leads to bactericidal activity.[2]
Q2: What are the expected MIC values for this compound against Mycobacterium tuberculosis?
Published data on the in vitro activity of this compound against Mycobacterium tuberculosis H37Rv is limited. However, a key study has reported the MIC of a closely related THPP analogue. It is important to note that MIC values can vary between studies due to differences in experimental conditions.
Q3: What are the appropriate quality control (QC) strains for this compound MIC assays?
For antimicrobial susceptibility testing of Mycobacterium tuberculosis, the reference strain H37Rv (ATCC 27294) is commonly used for quality control.[3] While specific expected MIC ranges for this compound against this strain are not yet widely established in publicly available datasets, it is crucial to include this strain in each assay to monitor the consistency and accuracy of the results. Any significant deviation from the internally established mean for H37Rv would indicate a potential issue with the assay.
Q4: What are the common causes of inconsistent results in this compound MIC assays?
Inconsistent MIC results for this compound can arise from several factors, many of which are common to MIC assays for other anti-mycobacterial agents. These include:
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Inoculum Preparation: Variation in the density of the bacterial suspension is a primary source of variability.
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Media Composition: The type and preparation of the culture medium can influence drug activity and bacterial growth.
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This compound Stock Solution: Improper preparation, storage, or degradation of the drug stock solution can lead to inaccurate concentrations.
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Incubation Conditions: Deviations in incubation time, temperature, and humidity can affect bacterial growth and, consequently, the MIC reading.
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Plate Reading: Subjectivity in visually determining the lowest concentration that inhibits growth can introduce variability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound MIC assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent MIC values between replicates or experiments | Inoculum variability | - Ensure a standardized inoculum is prepared for each experiment using a McFarland standard or by measuring optical density.- Vortex the bacterial suspension thoroughly before dilution and addition to the microplate.- Use a fresh bacterial culture for each experiment. |
| Pipetting errors | - Calibrate pipettes regularly.- Use fresh, sterile pipette tips for each dilution and transfer.- Ensure proper mixing of the drug dilutions in the microplate wells. | |
| This compound degradation | - Prepare fresh stock solutions of this compound for each set of experiments.- Store the stock solution in small aliquots at -20°C or below, protected from light.- Avoid repeated freeze-thaw cycles. | |
| No growth in the positive control wells | Inoculum viability issue | - Verify the viability of the bacterial stock by plating on appropriate agar.- Ensure the inoculum was prepared correctly and not overly diluted. |
| Contamination | - Use aseptic techniques throughout the entire procedure.- Check the sterility of the media and all reagents. | |
| Growth in the negative control (sterility) wells | Contamination | - Discard the contaminated plate and repeat the assay.- Review aseptic techniques and ensure the sterility of all materials. |
| MIC values for the QC strain (H37Rv) are consistently out of the expected range | Systemic error in the assay | - Review the entire experimental protocol for any deviations from the standard procedure.- Prepare fresh media and this compound stock solution.- Verify the identity and purity of the QC strain.- Ensure proper incubation conditions (temperature, humidity, and duration). |
| "Skipped" wells (growth at a higher concentration but not at a lower one) | Pipetting error or contamination | - Carefully review pipetting technique for serial dilutions.- Check for cross-contamination between wells.- Repeat the assay with meticulous attention to detail. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound against Mycobacterium tuberculosis
This protocol is based on established methods for antimicrobial susceptibility testing of M. tuberculosis.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO) for stock solution preparation
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Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microtiter plates
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Mycobacterium tuberculosis H37Rv (ATCC 27294) as a quality control strain
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Test isolates of M. tuberculosis
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Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Spectrophotometer (optional)
-
Incubator at 37°C
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small, single-use aliquots at -20°C or below, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis strains in 7H9 broth until the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard in sterile saline or PBS with Tween 80. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Microtiter Plates:
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells except the first column.
-
Prepare serial two-fold dilutions of this compound directly in the plate. Start by adding 200 µL of the appropriate starting concentration of this compound (diluted from the stock solution in 7H9 broth) to the first column.
-
Transfer 100 µL from the first column to the second, mix well, and continue the serial dilution across the plate, typically up to column 10. Discard 100 µL from column 10.
-
Column 11 should serve as the positive control (inoculum without drug), and column 12 as the negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Seal the plates with a breathable membrane or place them in a humidified container to prevent evaporation.
-
Incubate the plates at 37°C for 7-14 days, or until visible growth is observed in the positive control wells.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by using a resazurin-based assay.
-
Visualizations
Caption: Mycolic Acid Biosynthesis Pathway and the Target of this compound.
Caption: Troubleshooting Workflow for Inconsistent MIC Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Genome Sequencing Results Associated with Minimum Inhibitory Concentrations of 14 Anti-Tuberculosis Drugs among Rifampicin-Resistant Isolates of Mycobacterium Tuberculosis from Iran - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of GSK951A in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of GSK951A in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a THPP analogue with the chemical formula C24H23F3N4O3 and a molecular weight of approximately 472.47 g/mol .[1] It functions as an inhibitor of EchA6, an enzyme involved in the fatty acid synthase II (FAS-II) pathway, which is essential for mycolic acid biosynthesis in Mycobacterium.[1]
Q2: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored as a powder at -20°C. Under these conditions, the compound is stable for up to two years. Some suppliers suggest that storage at -20°C as a powder can extend stability for up to three years.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution, for example, in Dimethyl Sulfoxide (DMSO). For optimal stability of the stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where it can be stable for up to six months. For shorter-term storage, aliquots can be kept at 4°C for up to two weeks.
Q4: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the solubility of this compound is exceeded in a particular solvent or upon dilution into aqueous buffers. If you observe precipitation, gentle warming and vortexing or sonication can help to redissolve the compound. It is crucial to ensure that the compound is fully dissolved before use. When diluting a DMSO stock solution into an aqueous medium, ensure the final DMSO concentration is kept low (typically below 0.5%) to maintain solubility and avoid solvent-induced toxicity in cellular assays.
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, always use freshly prepared working solutions for your experiments. Avoid prolonged exposure of the compound to harsh conditions such as extreme pH, high temperatures, or intense light, unless these are specific parameters of your study. When not in immediate use, keep solutions on ice.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Precipitation | - Visually inspect the solution for any precipitates. - If precipitation is observed, try gentle warming or sonication to redissolve the compound. - Ensure the final solvent concentration in the assay medium is below the threshold that causes precipitation. |
| Incorrect Concentration | - Verify the calculations for your dilutions. - Consider performing a concentration-response curve to ensure the effective concentration is being used. |
Issue 2: Variability in Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | - Standardize the protocol for preparing stock and working solutions. - Ensure the compound is fully dissolved each time. |
| Differential Stability in Assay Media | - If possible, assess the stability of this compound in your specific assay buffer over the time course of the experiment. |
| Freeze-Thaw Cycles | - Use single-use aliquots of the stock solution to avoid degradation from repeated freezing and thawing. |
Stability and Storage Summary
| Form | Storage Temperature | Stability Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO | -80°C | Up to 6 months |
| In DMSO | 4°C | Up to 2 weeks |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or 4°C for short-term use.
General Protocol for Assessing this compound Stability in an Aqueous Buffer
This is a general guideline and should be optimized for your specific experimental needs.
-
Preparation of Working Solution: Dilute the this compound DMSO stock solution into your aqueous buffer of choice to the final working concentration. Ensure the final DMSO concentration is low and consistent across all samples.
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Quenching: Immediately stop any potential degradation by adding a cold organic solvent like acetonitrile and snap-freezing the sample in liquid nitrogen. Store at -80°C until analysis.
-
Analysis: Analyze the concentration of the remaining this compound at each time point using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Investigating Unexpected Cytotoxicity with GSK951A
Disclaimer: Publicly available information suggests that GSK951A, a THPP analogue and inhibitor of mycolic acid biosynthesis, is characterized by a lack of cytotoxicity[1]. The following troubleshooting guide is a general framework for addressing unexpected cytotoxic effects observed with any experimental compound, using this compound as a hypothetical example.
Troubleshooting Guide: Unexpected Cytotoxicity Observed with an Experimental Compound
Researchers encountering unexpected cytotoxicity during their experiments can refer to the following guide to identify potential causes and implement corrective actions.
| Potential Cause | Recommended Action | Experimental Readout |
| Compound Concentration | Perform a dose-response curve to determine the EC50 and CC50 values. | Cell Viability (e.g., MTT, PrestoBlue), Apoptosis Markers (e.g., Caspase-3/7 activity) |
| Off-Target Effects | Conduct a literature review for known off-targets of the compound class. Utilize predictive software or screening services to identify potential off-target interactions. | Target Engagement Assays, Kinase Profiling, Phenotypic Screening |
| Cell Line Sensitivity | Test the compound on a panel of different cell lines to assess specificity. | Comparative IC50 values across cell lines |
| Experimental Conditions | Optimize incubation time, serum concentration, and solvent (e.g., DMSO) concentration. | Cell Viability Assays under varied conditions |
| Compound Purity/Stability | Verify the purity of the compound batch using techniques like HPLC-MS. Assess compound stability in culture medium over the experimental time course. | HPLC-MS analysis, Functional Assays over time |
| Contamination | Test for mycoplasma and endotoxin contamination in cell cultures and reagents. | Mycoplasma PCR test, LAL test for endotoxins |
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at concentrations of this compound that are reported to be non-toxic. What could be the reason?
A1: While published data indicates this compound lacks cytotoxicity, several factors could contribute to this discrepancy in your experiments. These can include differences in the cell line used, specific experimental conditions, or the purity of the compound. We recommend performing a dose-response study to determine the cytotoxic concentration 50 (CC50) in your specific cell model.
Q2: How can we determine if the observed cytotoxicity is due to an off-target effect of our compound?
A2: Identifying off-target effects is a critical step in drug development[2][3]. A multi-pronged approach is recommended. Begin with a thorough literature search for known off-targets of similar chemical scaffolds. Computational methods, such as docking studies against a panel of known proteins, can also provide predictive insights. For experimental validation, consider kinase profiling or other broad panel screening services to identify unintended molecular targets.
Q3: Could the solvent used to dissolve this compound be causing the cytotoxicity?
A3: Yes, the vehicle used to dissolve a compound can independently exert cytotoxic effects, especially at higher concentrations. It is crucial to run a vehicle control, treating cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment. If the vehicle control shows cytotoxicity, the solvent concentration should be lowered.
Q4: What are the best practices for designing a cytotoxicity assay?
A4: A robust cytotoxicity assay should include multiple controls and time points[4]. Key elements include:
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Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the solvent at the highest concentration used.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Dose-Response: A range of compound concentrations to determine the dose-dependent effect.
-
Time-Course: Measurements at multiple time points to distinguish between cytotoxic and cytostatic effects[5].
Q5: How can we differentiate between apoptosis and necrosis as the cause of cell death?
A5: Several commercially available kits can distinguish between different cell death mechanisms. Assays that measure caspase activity (e.g., Caspase-Glo 3/7) are indicative of apoptosis. Propidium iodide (PI) or other membrane-impermeable dyes can be used in flow cytometry to identify necrotic cells, which have lost membrane integrity. Annexin V staining can identify early apoptotic cells.
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using a Resazurin-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of your compound's serial dilutions in culture medium.
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add a resazurin-based reagent (e.g., PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the CC50 value.
Protocol 2: Assessing Apoptosis using a Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
Lysis and Detection: Add the caspase-3/7 reagent to each well, which lyses the cells and contains a substrate for activated caspase-3/7.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence corresponds to an increase in caspase-3/7 activity and apoptosis.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Results from GSK951A Experiments
Welcome to the technical support center for GSK951A. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret ambiguous results that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a THPP (thiamine pyrophosphate) analogue. It is known to inhibit mycolic acid biosynthesis in mycobacteria by targeting EchA6, an essential fatty acid shuttle.[1] Ambiguous results can arise if the observed phenotype in your experiments does not align with this known mechanism.
Q2: My experimental results with this compound are inconsistent across different batches of the compound. What could be the cause?
A2: Inconsistent results across different batches of a compound can stem from several factors:
-
Compound Purity and Stability: Verify the purity of each batch using methods like HPLC-MS. Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.[2]
-
Solubility Issues: this compound may have limited solubility in aqueous solutions. Visually inspect for any precipitation in your media. It is crucial to determine the solubility of this compound in your specific experimental buffer and to use an appropriate vehicle control (e.g., DMSO) to rule out solvent-induced effects.[3][4]
Q3: I am observing a significant cytotoxic effect at concentrations where I expect to see specific inhibition of mycolic acid synthesis. How can I determine if this is an off-target effect?
A3: High cytotoxicity can indicate off-target effects. Here are some strategies to investigate this:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the lowest effective concentration that inhibits mycolic acid synthesis while minimizing cytotoxicity.[3]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting mycolic acid biosynthesis. Any discrepancies may suggest off-target effects.[3]
-
Rescue Experiments: If possible, transfecting cells with a drug-resistant mutant of the target (EchA6) should rescue the on-target effects but not the off-target effects.[3]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target, EchA6, in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
High variability in IC50 values is a common issue in cell-based assays. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Integrity and Passage Number | Use cells from a reputable source (e.g., ATCC) and maintain a consistent, low passage number for all experiments. Perform cell line authentication (e.g., STR profiling).[2] | Reduced variability in cellular response to this compound. |
| Seeding Density and Confluency | Optimize and standardize cell seeding density to ensure consistent confluency at the time of treatment.[2] | More reproducible IC50 values across experiments. |
| Compound Stability and Dilution | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[2] | Consistent compound potency and activity. |
| Assay Format and Timing | Ensure consistent incubation times and assay formats. For endpoint assays, consider kinetic measurements to understand the dynamics of the response. | A clearer understanding of the cellular response over time. |
Issue 2: Discrepancy Between In Vitro and In-Cell Activity
It is not uncommon to observe a potent inhibitory effect in a biochemical assay that does not translate to a cellular context.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Permeability | Use cell permeability assays to determine if this compound can efficiently cross the cell membrane and reach its intracellular target. | Understanding if poor permeability is limiting cellular activity. |
| Compound Efflux | Investigate if the compound is a substrate for efflux pumps (e.g., P-glycoprotein), which can reduce its intracellular concentration. | Identification of efflux as a mechanism of resistance. |
| Activation of Compensatory Pathways | Inhibition of one pathway can sometimes lead to the activation of compensatory signaling pathways. Use techniques like Western blotting to probe for the activation of related pathways.[2][3] | A more complete picture of the cellular response to this compound. |
| Metabolic Inactivation | The compound may be metabolized into an inactive form within the cell. LC-MS/MS analysis of cell lysates can be used to identify potential metabolites. | Determination of the metabolic stability of this compound in your cell model. |
Experimental Protocols
Western Blotting to Detect Downstream Pathway Modulation
This protocol can be used to assess the phosphorylation status of proteins in signaling pathways that may be indirectly affected by this compound treatment.
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (and its phosphorylated form) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
Visualizations
Hypothetical Signaling Pathway Potentially Affected by Metabolic Stress
Caption: Hypothetical pathway of metabolic stress response.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for troubleshooting off-target effects.
Troubleshooting Decision Tree for Ambiguous Results
Caption: Decision tree for interpreting ambiguous data.
References
refining GSK951A treatment protocols for enhanced efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK951, a potent and selective Kallikrein 5 (KLK5) inhibitor, for enhanced efficacy in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is GSK951 and what is its primary mechanism of action?
A1: GSK951 is a small-molecule inhibitor of Kallikrein-related peptidase 5 (KLK5), a serine protease.[1][2] In pathological conditions such as Netherton Syndrome (NS), the natural inhibitor of KLK5, LEKTI, is deficient, leading to excessive KLK5 activity.[3] This hyperactivity results in impaired skin barrier function and inflammation. GSK951 selectively binds to and inhibits KLK5, thereby blocking its downstream effects.[2][4]
Q2: What is the therapeutic target of GSK951?
A2: The primary therapeutic target of GSK951 is Netherton Syndrome, a rare and severe genetic skin disorder caused by mutations in the SPINK5 gene.[1][3] The resulting deficiency in the LEKTI protein leads to uncontrolled KLK5 activity. By inhibiting KLK5, GSK951 aims to restore normal skin barrier function and reduce inflammation in NS patients.[4]
Q3: What is the reported potency and selectivity of GSK951?
A3: GSK951 is a highly potent inhibitor of KLK5 with a reported half-maximal inhibitory concentration (IC50) of 250 pM.[3][4] It also demonstrates high selectivity, being over 100-fold more selective for KLK5 than for the related proteases KLK7 and KLK14.[3][4]
Troubleshooting Guide
In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| Low Inhibitory Activity in Cell-Free Assays | Incorrect buffer pH or ionic strength. | Ensure the assay buffer is optimized for KLK5 activity (typically around pH 8.0). |
| Degradation of GSK951 in aqueous solution. | Prepare fresh solutions of GSK951 for each experiment. Avoid repeated freeze-thaw cycles. | |
| Inactive enzyme. | Verify the activity of the recombinant KLK5 enzyme using a known substrate and positive control inhibitor. | |
| Inconsistent Results in Cell-Based Assays | Poor cell viability. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration range of GSK951 for your cell line. |
| Low permeability of GSK951 into cells. | Consider using a cell-permeable formulation or including a mild surfactant in the vehicle, ensuring it does not affect cell health. | |
| Off-target effects. | While highly selective, consider profiling GSK951 against a broader panel of proteases if unexpected cellular phenotypes are observed. |
In Vivo Experiments (Mouse Models)
| Problem | Possible Cause | Suggested Solution |
| Skin Irritation at Application Site | Vehicle-induced irritation. | Test the vehicle alone on a small patch of skin to rule out its contribution to irritation. Consider alternative, well-tolerated topical formulations. |
| High concentration of GSK951. | Perform a dose-response study to identify the lowest effective concentration that does not cause irritation. | |
| Lack of Efficacy (e.g., no reduction in TEWL) | Insufficient skin penetration of the cream formulation. | Optimize the cream formulation to enhance penetration. This may involve altering the lipid composition or including penetration enhancers. |
| Instability of GSK951 in the formulation. | Assess the stability of GSK951 in the cream over time and under different storage conditions.[5] Consider adding antioxidants if oxidation is a concern.[6] | |
| Incorrect dosing frequency. | The preclinical studies with GSK951 involved daily topical application. Ensure the dosing regimen is consistent with established protocols. | |
| High Variability in Experimental Readouts | Inconsistent application of the topical cream. | Ensure a consistent amount of cream is applied to the same skin area for each animal. |
| Fluctuations in environmental conditions for TEWL measurements. | Acclimatize mice to the measurement room for at least 30 minutes before taking readings. Maintain stable temperature and humidity. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of GSK951
| Target | IC50 | Selectivity vs. KLK5 |
| KLK5 | 250 pM | - |
| KLK7 | >100-fold higher | >100x |
| KLK14 | >100-fold higher | >100x |
Data sourced from preclinical studies.[3][4]
Table 2: Summary of Preclinical Efficacy of GSK951 in a Transgenic hKLK5 Mouse Model
| Parameter | Observation |
| KLK5 Activity in Skin | Significantly inhibited |
| Transepidermal Water Loss (TEWL) | Reduced |
| Pro-inflammatory Cytokine Expression | Decreased |
Results are based on topical application of a GSK951-containing cream.[3][4][7]
Experimental Protocols
In Vitro KLK5 Inhibition Assay
Objective: To determine the inhibitory activity of GSK951 against recombinant human KLK5.
Materials:
-
Recombinant human KLK5
-
Fluorogenic peptide substrate for KLK5 (e.g., Boc-VPR-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
GSK951
-
DMSO (for dissolving GSK951)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of GSK951 in DMSO.
-
Perform serial dilutions of GSK951 in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the diluted GSK951 solutions. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.
-
Add recombinant human KLK5 to each well (except the no-enzyme control) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.
-
Calculate the rate of substrate hydrolysis for each concentration of GSK951.
-
Plot the percentage of inhibition against the logarithm of the GSK951 concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Transepidermal Water Loss (TEWL) Measurement in a Mouse Model
Objective: To assess the effect of topical GSK951 treatment on skin barrier function in a Netherton Syndrome mouse model.
Materials:
-
Netherton Syndrome mouse model (e.g., Spink5 knockout or transgenic hKLK5 mice)[8][9][10]
-
GSK951 formulated in a suitable cream base
-
Vehicle control cream
-
TEWL measurement device (e.g., Tewameter®)
-
Animal clippers
-
Controlled environment room (stable temperature and humidity)
Procedure:
-
Acclimatize mice to the housing facility for at least one week before the experiment.
-
Carefully shave a small area of dorsal skin on each mouse one day before the start of the treatment.
-
On the day of the experiment, allow the mice to acclimatize to the measurement room for at least 30 minutes.
-
Take a baseline TEWL measurement from the shaved area according to the instrument's instructions.
-
Apply a standardized amount of the GSK951 cream or vehicle control to the designated skin area.
-
Continue the topical application daily for the duration of the study.
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Measure TEWL at specified time points after the initial application and throughout the study.
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Record the TEWL values (in g/m²/h) and analyze the data to compare the GSK951-treated group with the vehicle control group.
Mandatory Visualizations
Caption: KLK5 Signaling Pathway and Inhibition by GSK951.
Caption: In Vivo Experimental Workflow for GSK951 Efficacy.
References
- 1. pharmtech.com [pharmtech.com]
- 2. GSK951 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and stability studies of sunscreen cream formulations containing three photo-protective filters - Arabian Journal of Chemistry [arabjchem.org]
- 6. Stability and Formulation of Erlotinib in Skin Creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A viable mouse model for Netherton syndrome based on mosaic inactivation of the Spink5 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic insight from murine models of Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of a mouse model of Netherton syndrome based on CRISPR/Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for GSK951A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that may arise during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue. It functions as a potent and selective inhibitor of EchA6, a non-catalytic but essential enoyl-CoA hydratase in Mycobacterium tuberculosis. By binding to EchA6, this compound competitively inhibits the binding of long-chain acyl-CoAs, which are necessary substrates for the fatty acid synthase-II (FAS-II) pathway. This inhibition ultimately disrupts mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[1]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in tuberculosis research as a tool to study the mycolic acid biosynthesis pathway. Its specific inhibition of EchA6 allows for the investigation of this enzyme's role in mycobacterial growth and survival. It also serves as a lead compound in the development of novel anti-tubercular agents.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to keep the compound as a solid at -20°C in a dry, dark environment. Stock solutions in DMSO can be stored at -20°C for short periods (days to weeks), but repeated freeze-thaw cycles should be avoided. For experimental use, fresh dilutions from the stock solution are recommended.
Q4: What is the difference between this compound and GSK951?
A4: It is crucial to distinguish between this compound and GSK951, as they are distinct molecules with different targets and applications. This compound is an EchA6 inhibitor used in mycobacterial research. In contrast, GSK951 is a kallikrein-5 (KLK5) inhibitor investigated for the treatment of Netherton syndrome, a rare genetic skin disorder.
Troubleshooting Guides
This section addresses common problems that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of mycobacterial growth | Compound Precipitation: this compound may precipitate in aqueous culture media due to its hydrophobicity. | - Ensure the final DMSO concentration in the culture medium is low (typically <1%) and consistent across all wells. - Visually inspect the wells for any signs of precipitation after adding the compound. - Prepare fresh dilutions of this compound from a recently prepared stock solution. |
| Bacterial Strain Resistance: The mycobacterial strain may have pre-existing or acquired resistance to this compound. Spontaneous resistance can arise from mutations in the target protein (EchA6) or in other proteins.[1] | - Confirm the sensitivity of your mycobacterial strain to this compound by determining the Minimum Inhibitory Concentration (MIC). - If resistance is suspected, perform whole-genome sequencing to identify potential mutations in the echA6 gene or other related genes. - Use a well-characterized, sensitive strain of M. tuberculosis (e.g., H37Rv) as a control. | |
| Incorrect Compound Concentration: Errors in calculating dilutions or in the initial stock concentration can lead to ineffective concentrations in the assay. | - Verify the calculations for all dilutions. - Confirm the concentration of the stock solution using a reliable method if possible. - Perform a dose-response experiment to determine the optimal inhibitory concentration. | |
| Variability in Mycolic Acid Analysis Results | Incomplete Extraction of Mycolic Acids: The extraction process for mycolic acid methyl esters (MAMEs) can be complex and may result in incomplete recovery. | - Ensure complete saponification and esterification of the mycobacterial cell pellet. - Optimize the solvent extraction steps to maximize the recovery of MAMEs. - Use a consistent amount of starting bacterial culture for each sample. |
| Degradation of Radiolabel: If using radiolabeled precursors (e.g., [14C]acetate), ensure the radiolabel has not degraded. | - Use fresh radiolabeled precursor for each experiment. - Store the radiolabeled compound according to the manufacturer's instructions. | |
| Off-Target Effects Observed | Non-specific Binding: At high concentrations, this compound may exhibit off-target effects. | - Use the lowest effective concentration of this compound as determined by MIC or IC50 values. - Include appropriate controls in your experiments, such as a structurally related but inactive compound, if available. - Validate key findings using genetic methods, such as studying the effect of echA6 knockdown or overexpression. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
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Preparation of Mycobacterial Culture:
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Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).
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Adjust the culture density to approximately 1 x 105 CFU/mL in fresh 7H9 broth.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a 96-well microplate. The final concentrations should typically range from 0.01 to 100 µM.
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Ensure the final DMSO concentration is consistent in all wells and does not exceed 1%.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted mycobacterial culture to each well of the 96-well plate containing the this compound dilutions.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Determination of MIC:
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After incubation, add a viability indicator such as Resazurin (final concentration 0.025%) to each well and incubate for an additional 24-48 hours.
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The MIC is defined as the lowest concentration of this compound that prevents a color change of the indicator (i.e., inhibits bacterial growth).
-
Protocol 2: Analysis of Mycolic Acid Synthesis Inhibition
-
Treatment of Mycobacterial Culture:
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Grow M. tuberculosis in 7H9 broth to mid-log phase.
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Treat the culture with this compound at a concentration known to inhibit growth (e.g., 2x MIC) for a defined period (e.g., 24 hours). Include an untreated control.
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Add a radiolabeled precursor, such as [14C]acetic acid, to the cultures and incubate for an additional 8-16 hours.
-
-
Extraction of Fatty Acid and Mycolic Acid Methyl Esters (FAMEs and MAMEs):
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Perform saponification by resuspending the pellet in a solution of 15% tetrabutylammonium hydroxide and incubating at 100°C overnight.
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After cooling, add water, dichloromethane, and iodomethane. Shake vigorously to esterify the fatty acids.
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Centrifuge to separate the phases and collect the lower organic phase containing the FAMEs and MAMEs.
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Wash the organic phase with HCl and then with water. Evaporate the solvent to dryness.
-
-
Analysis by Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of dichloromethane.
-
Spot the samples onto a silica gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
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Visualize the separated lipids by autoradiography.
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Inhibition of mycolic acid synthesis will be indicated by a reduction in the intensity of the MAME bands in the this compound-treated samples compared to the untreated control.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H23F3N4O3 | |
| Molecular Weight | 472.47 g/mol | |
| Target | EchA6 | [1] |
| Mechanism of Action | Inhibition of mycolic acid biosynthesis | [1] |
| Solubility | Soluble in DMSO |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting mycolic acid biosynthesis.
Experimental Workflow for Mycolic Acid Analysis
Caption: Workflow for analyzing the effect of this compound on mycolic acid synthesis.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of GSK951A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of GSK951A. The following information is based on general strategies for compounds with potential bioavailability challenges, as specific data for this compound is limited in publicly available resources.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability Observed in Preclinical Animal Models
Possible Cause: Poor aqueous solubility of this compound. Many complex organic molecules, including some anti-tubercular agents, exhibit low solubility in aqueous environments, which can significantly limit their absorption in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already determined, perform experiments to measure the aqueous solubility, LogP, and pKa of this compound. This data is crucial for selecting an appropriate bioavailability enhancement strategy.
-
Particle Size Reduction: Investigate the effect of reducing the particle size of the this compound drug substance.
-
Micronization: Employ techniques like milling or jet milling to reduce the particle size to the micron range.
-
Nanonization: Utilize methods such as high-pressure homogenization or solvent evaporation to create nanoparticles, which can significantly increase the surface area for dissolution.[1]
-
-
Formulation with Solubilizing Excipients: Explore the use of excipients that can improve the solubility of this compound.
-
Surfactants: Screen various pharmaceutically acceptable surfactants to identify those that can form micelles around the drug molecule, increasing its apparent solubility.
-
Co-solvents: Investigate the use of water-miscible organic solvents (e.g., ethanol, propylene glycol) in the formulation to increase the drug's solubility.
-
-
Amorphous Solid Dispersions (ASDs): Consider formulating this compound as an ASD to overcome the crystal lattice energy, which can be a barrier to dissolution.
-
Polymer Screening: Identify a suitable hydrophilic polymer (e.g., PVP, HPMC) that can form a stable amorphous dispersion with this compound.
-
Preparation Methods: Utilize techniques like spray drying or hot-melt extrusion to prepare the ASD.
-
Experimental Protocol: Screening for Optimal Solubilizing Excipients
A detailed methodology for screening solubilizing excipients is provided in the "Experimental Protocols" section below.
Issue 2: High First-Pass Metabolism Suspected
Possible Cause: this compound may be extensively metabolized by cytochrome P450 (CYP450) enzymes in the liver and/or intestines.[2][3]
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Liver Microsomes: Incubate this compound with human and relevant animal species liver microsomes to determine the rate of metabolic clearance.
-
CYP450 Reaction Phenotyping: Identify the specific CYP450 isozymes responsible for this compound metabolism using a panel of recombinant human CYP enzymes.
-
-
Co-administration with CYP Inhibitors: In preclinical models, co-administer this compound with known inhibitors of the identified metabolizing enzymes (e.g., ketoconazole for CYP3A4) to assess the impact on its bioavailability. Note: This is a research tool and not a clinical strategy without extensive safety evaluation.
-
Prodrug Approach: Design and synthesize a prodrug of this compound. A prodrug is a bioreversible derivative that is inactive but is converted to the active parent drug in the body. This can be used to mask the site of metabolism.
-
Route of Administration: If oral bioavailability remains a significant challenge, consider alternative routes of administration that bypass first-pass metabolism, such as parenteral or pulmonary delivery.[1]
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
A detailed methodology for this assay is provided in the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect poor bioavailability of this compound?
A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of this compound, including its aqueous solubility, dissolution rate, LogP, and pKa. This fundamental information will guide your formulation development and troubleshooting efforts.
Q2: Are there any general formulation strategies that are often successful for anti-tubercular drugs?
A2: Yes, various advanced drug delivery systems are being explored for anti-tubercular drugs to improve their efficacy and reduce dosing frequency. These include lipid-based formulations like nanoemulsions, solid lipid nanoparticles, and liposomes, as well as polymeric nanoparticles.[1] These strategies can enhance solubility and, in some cases, target the drug to specific sites of infection.
Q3: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: You can use in vitro cell-based assays, such as the Caco-2 permeability assay. This assay uses a human colon adenocarcinoma cell line that expresses P-gp and other transporters. By measuring the bidirectional transport of this compound across the Caco-2 cell monolayer, you can determine if it is subject to efflux.
Q4: What are the advantages of creating an amorphous solid dispersion (ASD)?
A4: ASDs can significantly improve the oral absorption of poorly soluble compounds by presenting the drug in a high-energy, amorphous state. This avoids the need for the drug to dissolve from a stable crystalline form, often leading to higher apparent solubility and faster dissolution rates.[4]
Q5: Should I consider a prodrug strategy for this compound?
A5: A prodrug approach can be a powerful strategy if the bioavailability of this compound is limited by factors such as poor permeability or extensive first-pass metabolism. For example, a more lipophilic prodrug could enhance membrane permeation, while a prodrug that masks a metabolic hotspot could reduce presystemic clearance. However, this involves chemical modification and requires significant medicinal chemistry and preclinical development efforts.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Hypothetical Value | Implication for Bioavailability |
| Molecular Weight | 472.47 g/mol | High molecular weight can sometimes be associated with lower permeability. |
| Aqueous Solubility | < 0.1 µg/mL at pH 6.8 | Very low solubility is a major barrier to oral absorption. |
| LogP | 4.2 | High lipophilicity can lead to poor aqueous solubility. |
| pKa | Not available | Knowledge of pKa is crucial for understanding pH-dependent solubility. |
Disclaimer: The values in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required.
Table 2: Comparison of Hypothetical Bioavailability Enhancement Strategies for this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 | 2.0 | 250 | 5 |
| Micronized Suspension | 10 | 150 | 1.5 | 750 | 15 |
| Nano-suspension | 10 | 400 | 1.0 | 2000 | 40 |
| Solid Dispersion | 10 | 600 | 1.0 | 3500 | 70 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual in vivo studies are necessary to determine the performance of different formulations.
Experimental Protocols
Protocol 1: Screening for Optimal Solubilizing Excipients
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Objective: To determine the equilibrium solubility of this compound in the presence of various surfactants and co-solvents.
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Materials: this compound, a selection of non-ionic, anionic, and cationic surfactants (e.g., Tween® 80, Sodium Lauryl Sulfate, Cremophor® EL), co-solvents (e.g., PEG 400, Propylene Glycol), phosphate buffered saline (PBS) pH 6.8, analytical instruments (e.g., HPLC-UV).
-
Procedure:
-
Prepare stock solutions of each excipient in PBS.
-
Add an excess amount of this compound to a series of vials containing different concentrations of each excipient solution.
-
Include a control vial with only PBS.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Plot the solubility of this compound as a function of excipient concentration to identify the most effective solubilizing agents.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To assess the rate of metabolism of this compound in liver microsomes.
-
Materials: this compound, liver microsomes (human and relevant preclinical species), NADPH regenerating system, incubation buffer (e.g., potassium phosphate buffer), positive control substrate (e.g., testosterone), analytical instruments (e.g., LC-MS/MS).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute it in the incubation buffer.
-
Pre-warm the liver microsomes and the this compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Include a negative control without the NADPH regenerating system.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of this compound.
-
Visualizations
Caption: Workflow for troubleshooting low bioavailability of this compound.
Caption: Factors affecting the oral bioavailability of this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis of GSK951A and Isoniazid in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of GSK951A, a novel anti-tubercular agent, and isoniazid, a cornerstone of first-line tuberculosis therapy. The following sections present a comprehensive overview of their mechanisms of action, comparative in vitro and in vivo efficacy data, and the experimental protocols utilized in these assessments.
Mechanism of Action: A Tale of Two Pathways
Isoniazid and this compound both target the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. However, they achieve this through distinct molecular mechanisms.
Isoniazid (INH): A long-established prodrug, isoniazid requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, it forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[1][2] This inhibition disrupts mycolic acid biosynthesis, leading to bacterial cell death. Isoniazid is bactericidal against actively replicating mycobacteria but bacteriostatic against slow-growing organisms.[1]
This compound: This investigational compound functions as a THPP (tetrahydropyrazolopyrimidine) analogue.[3] this compound directly inhibits mycolic acid biosynthesis by targeting EchA6, an essential fatty acid shuttle in mycobacteria.[3] The crystal structure of M. tuberculosis EchA6 in complex with this compound has been elucidated, providing a detailed understanding of this interaction.
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams were generated using the Graphviz DOT language.
Quantitative Efficacy Data
The following tables summarize the available in vitro and in vivo efficacy data for this compound and isoniazid.
Table 1: In Vitro Efficacy against M. tuberculosis H37Rv
| Compound | MIC (µM) | MIC (µg/mL) |
| This compound | 0.16 | ~0.06 |
| Isoniazid | ~0.11 - 0.44 | 0.015 - 0.06 |
Note: The MIC for this compound was reported as 0.16 µM. The molecular weight of this compound (C19H22N4O2S) is approximately 370.47 g/mol , resulting in an approximate MIC of 0.06 µg/mL. The MIC for isoniazid against the H37Rv strain has been reported in the range of 0.015 to 0.06 µg/mL.
Table 2: In Vivo Efficacy in Mouse Models of Tuberculosis
| Compound | Mouse Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| This compound | Chronic Tuberculosis Infection | Not specified | Bactericidal activity | Demonstrated bactericidal effect. |
| Isoniazid | Various (intravenous, aerosol) | 25 mg/kg/day (oral) | Reduction in bacterial load (CFU) in lungs and spleen | Significant reduction in bacterial load. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
In Vitro Minimum Inhibitory Concentration (MIC) Determination
A standardized protocol for determining the MIC of anti-tubercular compounds against M. tuberculosis H37Rv is the broth microdilution method.
Experimental Workflow:
Detailed Methodology:
-
Compound Preparation: A stock solution of the test compound (this compound or isoniazid) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) as the diluent.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is adjusted to a standardized turbidity (e.g., McFarland standard 0.5). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation and Incubation: The prepared mycobacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plates are sealed and incubated at 37°C for 7 to 14 days.
-
MIC Determination: Following incubation, the wells are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. Growth can also be assessed using a growth indicator dye such as resazurin.
In Vivo Efficacy in a Murine Model of Tuberculosis
The murine model is a standard for evaluating the in vivo efficacy of anti-tubercular drug candidates.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used for tuberculosis research.
-
Infection: Mice are infected with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a pulmonary infection.
-
Treatment: Treatment is typically initiated several weeks post-infection once a chronic infection is established. The test compounds (this compound or isoniazid) are administered daily via oral gavage at specified doses for a defined treatment period (e.g., 4 weeks). A vehicle control group and a positive control group (isoniazid) are included.
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ. Efficacy is measured by the reduction in log10 CFU in treated groups compared to the vehicle control group.
Conclusion
Both this compound and isoniazid demonstrate potent anti-tubercular activity by inhibiting mycolic acid synthesis. While isoniazid has a long history of clinical use, this compound represents a promising novel agent with a distinct mechanism of action that targets EchA6. The in vitro data suggests that this compound has comparable potency to isoniazid. Although specific in vivo efficacy data for this compound is not publicly available, the compound class to which it belongs has shown bactericidal activity in a mouse model of chronic tuberculosis infection. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy of this compound and its potential as a future anti-tubercular therapeutic.
References
A Comparative Guide to Mycolic Acid Synthesis Inhibitors: GSK951A and Other Key Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a global health priority. The unique mycolic acid layer of the mycobacterial cell wall is a well-established and highly attractive target for drug development. This guide provides a comparative analysis of GSK951A, a newer investigational agent, against other prominent mycolic acid synthesis inhibitors, including isoniazid, ethionamide, and pretomanid. The comparison is based on available experimental data, mechanisms of action, and methodologies for their evaluation.
Mechanism of Action: A Diverse Attack on a Vital Pathway
Mycolic acid biosynthesis is a complex, multi-enzyme pathway essential for the viability and virulence of Mtb. The inhibitors discussed herein target different key enzymes within this pathway, leading to the disruption of the mycobacterial cell wall.
This compound , a tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue, inhibits mycolic acid biosynthesis by targeting the enoyl-CoA hydratase, EchA6 . EchA6 is believed to be essential for the proper channeling of fatty acid substrates into the Fatty Acid Synthase II (FAS-II) system, which is responsible for the elongation of the long-chain meromycolic acids.
Isoniazid (INH) , a cornerstone of first-line tuberculosis therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG. The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA , a critical enzyme in the FAS-II pathway.[1][2][3]
Ethionamide (ETH) , a second-line antitubercular drug and an analogue of isoniazid, is also a prodrug.[4][5] It is activated by the monooxygenase EthA.[5] The activated form of ethionamide, like isoniazid, targets and inhibits InhA .[5]
Pretomanid , a nitroimidazole, has a dual mechanism of action. Against actively replicating Mtb, it inhibits mycolic acid biosynthesis.[6] It is also a prodrug that is activated by a deazaflavin-dependent nitroreductase (Ddn), leading to the production of reactive nitrogen species that are toxic to the bacteria, particularly under anaerobic conditions.[6]
Performance Data: A Quantitative Comparison
The in vitro potency of these inhibitors against M. tuberculosis H37Rv, a commonly used laboratory strain, is a key indicator of their potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Inhibitor | Target | MIC against M. tuberculosis H37Rv (µM) | Citation(s) |
| This compound | EchA6 | 0.16 | [7] |
| Isoniazid (INH) | InhA | 0.03 - 0.06 | [1][8] |
| Ethionamide (ETH) | InhA | 1.0 | [5] |
| Pretomanid | Multiple, including mycolic acid synthesis | 0.06 - 0.25 | [9][10] |
Note: MIC values can vary between studies due to differences in experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and a typical experimental workflow for assessing these inhibitors, the following diagrams are provided in the DOT language.
Caption: Mechanisms of action of mycolic acid synthesis inhibitors.
Caption: Experimental workflow for MIC determination using the Resazurin Microtiter Assay (REMA).
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This protocol is a widely used method for determining the MIC of compounds against M. tuberculosis.[4][8]
1. Preparation of Materials:
-
Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Inoculum: M. tuberculosis H37Rv cultured in 7H9 broth. The turbidity of the culture is adjusted to a McFarland standard of 1, and then diluted 1:20 in fresh media.
-
Inhibitors: Stock solutions of the inhibitors are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in 7H9 broth in a 96-well microtiter plate.
-
Resazurin Solution: A 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water, filter-sterilized.
2. Assay Procedure:
-
To each well of a 96-well plate containing 100 µL of serially diluted inhibitor, 100 µL of the prepared Mtb inoculum is added.
-
Control wells are included: wells with Mtb and no drug (growth control), and wells with media only (sterility control).
-
The plate is sealed and incubated at 37°C for 7 days.
-
After incubation, 30 µL of the resazurin solution is added to each well.
-
The plate is re-incubated at 37°C for 12-24 hours.
3. Interpretation of Results:
-
A color change from blue (oxidized resazurin) to pink (reduced resazurin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents this color change (i.e., the well remains blue).
In Vivo Efficacy in a Mouse Model of Chronic Tuberculosis
While specific protocols for this compound are not publicly detailed, a general approach for assessing the in vivo efficacy of antitubercular agents in a mouse model is described below. This is based on models used for other tuberculosis drug candidates.[11][12][13]
1. Animal Model:
-
Female BALB/c or C57BL/6 mice are commonly used.
2. Infection:
-
Mice are infected via aerosol with a low dose of M. tuberculosis H37Rv to establish a chronic infection in the lungs.
3. Treatment:
-
Treatment with the investigational compound (e.g., this compound) and comparator drugs (e.g., isoniazid) typically begins several weeks post-infection when a stable bacterial load is established.
-
Drugs are administered orally by gavage, once daily, for a specified duration (e.g., 4-8 weeks).
4. Assessment of Efficacy:
-
At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.
-
The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
-
After incubation at 37°C for 3-4 weeks, the number of colony-forming units (CFU) is counted.
-
The efficacy of the treatment is determined by the reduction in the log10 CFU in the organs of treated mice compared to untreated controls.
Conclusion
This compound represents a promising addition to the pipeline of mycolic acid synthesis inhibitors, with a distinct target, EchA6, compared to established drugs like isoniazid and ethionamide that target InhA. Its reported in vitro potency is within a relevant range for further development. The diverse mechanisms of action among these inhibitors offer potential for combination therapies to combat drug-resistant tuberculosis. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the relative strengths and weaknesses of this compound and to guide its future clinical development. The provided protocols offer a foundational framework for the continued evaluation of these and other novel antitubercular agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Consistency of standard laboratory strain Mycobacterium tuberculosis H37Rv with ethionamide susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prophylactic efficacy against Mycobacterium tuberculosis using ID93 and lipid-based adjuvant formulations in the mouse model | PLOS One [journals.plos.org]
Unraveling the Mechanism of Action of GSK951A: A Case of Mistaken Identity in Human Genetic Studies
Initial investigations into the mechanism of action of GSK951A, prompted by inquiries regarding its validation through genetic studies in human signaling pathways, have revealed a significant discrepancy. The available scientific literature consistently identifies this compound as a potent inhibitor of mycolic acid biosynthesis, a crucial process for the cell wall integrity of Mycobacterium tuberculosis, the causative agent of tuberculosis. There is currently no evidence to support a role for this compound in human genetic signaling pathways or its validation through related genetic studies.
This compound is classified as a THPP (1,2,4-triazole-3-thione-5-yl)propyl)piperidine) analogue. Its primary and so far only documented mechanism of action is the disruption of mycolic acid production in mycobacteria. This targeted action makes it a subject of interest in the development of novel anti-tuberculosis therapies.
Our comprehensive search for data pertaining to this compound's effects on human cells, its involvement in any human signaling pathways, or any genetic studies validating such a mechanism has yielded no results. This suggests a potential misunderstanding regarding the compound's therapeutic target and area of application.
For researchers, scientists, and drug development professionals interested in the validation of drug mechanisms through genetic studies, it is crucial to focus on compounds that have established interactions with human cellular pathways.
Mycolic Acid Biosynthesis Pathway: The True Target of this compound
To clarify the established role of this compound, the following diagram illustrates its target pathway, the mycolic acid biosynthesis in mycobacteria.
Caption: Mycolic Acid Biosynthesis Pathway and the inhibitory action of this compound.
Alternatives to this compound in Tuberculosis Research
For the benefit of researchers in the field of anti-tuberculosis drug discovery, we present a comparison of compounds that also target mycolic acid biosynthesis.
| Compound | Specific Target | Mechanism of Action | Status |
| Isoniazid | InhA (Enoyl-ACP reductase) | Prodrug activated by KatG; inhibits the synthesis of mycolic acids. | First-line anti-TB drug |
| Ethionamide | InhA (Enoyl-ACP reductase) | Prodrug activated by EthA; inhibits mycolic acid synthesis. | Second-line anti-TB drug |
| Triclosan | InhA (Enoyl-ACP reductase) | Direct inhibitor of InhA. | Research/Antiseptic |
| Thiolactomycin | KasA/KasB (β-ketoacyl-ACP synthases) | Inhibits the condensation reaction in fatty acid elongation. | Research |
Experimental Protocols for Investigating Mycolic Acid Biosynthesis Inhibition
Researchers investigating novel inhibitors of mycolic acid biosynthesis can utilize the following established methodologies:
1. In vitro Enzymatic Assays:
-
Objective: To determine the direct inhibitory effect of a compound on a specific enzyme in the mycolic acid biosynthesis pathway (e.g., InhA, KasA).
-
Methodology:
-
Purify the target enzyme (e.g., recombinant InhA).
-
Incubate the enzyme with its substrate (e.g., 2-trans-dodecenoyl-CoA for InhA) and co-factor (NADH).
-
Monitor the rate of substrate conversion or co-factor consumption spectrophotometrically in the presence and absence of the test compound.
-
Calculate the IC50 value to quantify the inhibitory potency.
-
2. Whole-Cell Radiolabeling of Mycolic Acids:
-
Objective: To assess the effect of a compound on the overall mycolic acid biosynthesis in live mycobacterial cells.
-
Methodology:
-
Culture Mycobacterium species (e.g., M. smegmatis or M. bovis BCG) to mid-log phase.
-
Incubate the culture with the test compound at various concentrations.
-
Add a radiolabeled precursor, such as [1,2-¹⁴C]acetate, and incubate for several hours.
-
Extract the total lipids from the bacterial cells.
-
Saponify the lipids to release mycolic acids.
-
Esterify the mycolic acids to form mycolic acid methyl esters (MAMEs).
-
Analyze the MAMEs by thin-layer chromatography (TLC) and autoradiography to visualize and quantify the inhibition of mycolic acid synthesis.
-
3. Genetic Validation using Conditional Knockdowns:
-
Objective: To confirm the essentiality of the target enzyme and mimic the effect of a chemical inhibitor.
-
Methodology:
-
Construct a conditional knockdown strain of Mycobacterium where the expression of the target gene (e.g., inhA) is controlled by an inducible promoter (e.g., tetracycline-inducible).
-
Grow the mutant strain in the presence of the inducer to allow for normal growth.
-
Deplete the target enzyme by removing the inducer.
-
Observe the effect on bacterial growth and viability, which should phenocopy the effect of the chemical inhibitor.
-
Confirm the depletion of the target protein by Western blotting.
-
Navigating Resistance: A Comparative Guide to GSK951A and Other Mycolic Acid Synthesis Inhibitors in Tuberculosis Research
For researchers, scientists, and drug development professionals, understanding the landscape of cross-resistance among anti-tuberculosis agents is paramount. This guide provides a comparative analysis of GSK951A, a novel mycolic acid synthesis inhibitor, with other drugs targeting this essential pathway in Mycobacterium tuberculosis. While direct cross-resistance studies for this compound are not yet publicly available, this guide synthesizes existing data on related compounds to offer valuable insights into its potential resistance profile.
This compound is a tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) analogue with potent bactericidal efficacy against Mycobacterium tuberculosis. It functions by inhibiting mycolic acid biosynthesis, a critical process for the integrity of the mycobacterial cell wall[1][2]. The specific molecular target of this compound and other THPP inhibitors has been identified as EchA6, an essential fatty acid shuttle involved in the fatty acid synthase II (FAS-II) system[2][3]. This mechanism distinguishes it from several other mycolic acid synthesis inhibitors, such as isoniazid.
Comparative Analysis of In Vitro Activity
To contextualize the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of various mycolic acid synthesis inhibitors against drug-sensitive and drug-resistant strains of M. tuberculosis. The data for this compound is based on its known analogue.
| Drug/Compound | Target | M. tuberculosis H37Rv (Drug-Sensitive) MIC | Isoniazid-Resistant M. tuberculosis MIC | Reference(s) |
| This compound (analogue) | EchA6 | 0.16 µM | Data not available | [4] |
| Isoniazid (INH) | InhA | 0.2 - 1.0 µg/mL | High-level resistance | [5][6] |
| Ethionamide (ETH) | InhA | 0.5 - 2.5 µg/mL | Often cross-resistant with INH | [5][6] |
| Triclosan | InhA | ~50 µg/mL | Active against some INH-resistant strains | [7] |
| Triclosan Derivative | InhA | 4.7 µg/mL (13 µM) | More potent than INH against some resistant strains | [7] |
| Isoxyl (Thiocarlide) | Dehydratase (FAS-II) | Data varies | Potential for activity against INH-resistant strains | [8][9] |
| Adamantyl Urea (AU1235) | MmpL3 | 0.1 µg/mL | Active against MDR strains | [10] |
Understanding Cross-Resistance in Mycolic Acid Synthesis Inhibitors
Cross-resistance occurs when a mutation conferring resistance to one drug also makes the bacterium resistant to other drugs, typically those with a similar mechanism of action or target.
-
Isoniazid and Ethionamide: Both are pro-drugs that, once activated, form an adduct with NAD+ which inhibits InhA, the enoyl-ACP reductase of the FAS-II pathway.[5][6] Mutations in the katG gene, which encodes the catalase-peroxidase responsible for activating isoniazid, are a major cause of high-level isoniazid resistance and generally do not confer cross-resistance to ethionamide.[5] However, mutations in the inhA gene or its promoter region can lead to resistance to both isoniazid and ethionamide.[5][6]
-
Direct InhA Inhibitors: Compounds like triclosan and its derivatives directly inhibit InhA without the need for activation.[7] This means they can remain effective against M. tuberculosis strains that are resistant to isoniazid due to mutations in katG.[7] This highlights a key strategy in overcoming existing drug resistance.
-
This compound and Potential for Cross-Resistance: Since this compound targets EchA6, a different component of the mycolic acid synthesis pathway than InhA, it is unlikely to show cross-resistance with isoniazid or ethionamide when resistance is caused by mutations in katG or inhA. However, the potential for cross-resistance with other anti-TB drugs would depend on whether their resistance mechanisms involve alterations to the FAS-II pathway that could indirectly affect EchA6 function or drug efflux pumps that can expel multiple drug classes. A point mutation (W133A) in EchA6 has been shown to abrogate THPP-binding and increase the in vitro MIC.[2][3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining the MIC of anti-TB drugs is the microplate-based Resazurin Microtiter Assay (REMA).
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Antimicrobial agents (e.g., this compound, isoniazid)
-
Resazurin sodium salt solution (0.01% w/v)
-
Sterile distilled water and DMSO for drug dilution
Procedure:
-
Drug Preparation: Prepare serial dilutions of the test compounds in the 96-well plates. A common starting concentration for novel compounds might be 100 µg/mL, with 2-fold serial dilutions.
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in fresh 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and a well with media only as a sterility control.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Resazurin: After the initial incubation, add 30 µL of the resazurin solution to each well.
-
Final Incubation and Reading: Re-incubate the plates for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[11]
Selection and Characterization of Resistant Mutants
This protocol outlines a method for generating and identifying spontaneous drug-resistant mutants of M. tuberculosis.
Objective: To isolate and characterize M. tuberculosis mutants that are resistant to a specific drug.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H10 agar supplemented with OADC
-
Antimicrobial agent of interest
-
Sterile petri dishes, spreaders, and pipettes
Procedure:
-
Culture Preparation: Grow a large volume of M. tuberculosis culture in 7H9 broth to late-log phase.
-
Plating on Selective Media: Prepare 7H10 agar plates containing the selective drug at a concentration that is a multiple of the MIC (e.g., 4x, 8x, or 16x MIC).
-
Inoculation: Plate a high density of the bacterial culture (approximately 10^8 to 10^9 CFU) onto the drug-containing agar plates. Also, plate serial dilutions of the culture onto drug-free agar to determine the total viable count and calculate the mutation frequency.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks until colonies appear on the selective plates.
-
Confirmation of Resistance: Pick individual colonies from the selective plates and subculture them in drug-free medium. Re-test the MIC of the putative mutants to confirm that the resistance phenotype is stable.
-
Genetic Characterization: Extract genomic DNA from the confirmed resistant mutants and the parental strain. Perform whole-genome sequencing or targeted sequencing of genes suspected to be involved in resistance (e.g., the drug's target) to identify mutations.[1][4]
Visualizing Pathways and Workflows
References
- 1. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Evaluating the Synergistic Potential of GSK951A with Existing Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel therapeutic strategies, including the combination of existing and new antimicrobial agents to enhance efficacy and combat resistance. GSK951A, a THPP analogue that inhibits mycolic acid biosynthesis, presents a promising candidate for such combination therapies, particularly against mycobacteria.[1] This guide provides a comparative framework for evaluating the synergistic effects of this compound with existing antibiotics, drawing on established methodologies and data from similar compounds that target the mycolic acid biosynthesis pathway.
Mechanism of Action: Targeting the Mycobacterial Cell Wall
This compound inhibits the biosynthesis of mycolic acids, which are essential, long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall.[1] This waxy layer provides a formidable barrier against many conventional antibiotics. By disrupting this pathway, this compound is hypothesized to not only exert its own antimicrobial effect but also to increase the permeability and susceptibility of the bacteria to other antibiotics. Inhibitors of mycolic acid synthesis can weaken the bacterial cell wall, potentially enhancing the efficacy of other antimicrobial treatments.[2]
Potential for Synergistic Combinations
While direct experimental data on the synergistic effects of this compound is not yet publicly available, studies on other inhibitors of the mycolic acid pathway, such as isoniazid and MmpL3 transporter inhibitors, provide strong evidence for potential synergistic interactions. These studies have shown that targeting mycolic acid synthesis or transport can act synergistically with a range of antitubercular drugs.[2][3]
Likely candidates for synergistic combination with this compound include:
-
Rifampin: A cornerstone of tuberculosis treatment that inhibits bacterial RNA polymerase.[3]
-
Bedaquiline and Clofazimine: These agents affect energy metabolism and have shown synergy with MmpL3 inhibitors.[3]
-
β-lactams: By weakening the cell wall, this compound could enhance the activity of β-lactams, which target peptidoglycan synthesis.[3]
Conversely, interactions with drugs like isoniazid (which also targets mycolic acid synthesis), ciprofloxacin, and ethambutol have been found to be additive rather than synergistic for other inhibitors of this pathway.[3]
Quantitative Data on Synergistic Effects of Mycolic Acid Pathway Inhibitors
The following table summarizes findings from studies on MmpL3 inhibitors, which are involved in the transport of mycolic acids and represent a mechanistically related class of compounds. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 is considered synergistic.
| MmpL3 Inhibitor | Antibiotic | Bacterial Strain | FIC Index (ΣFIC) | Interpretation |
| Indolcarboxamides | Rifampin | Mycobacterium tuberculosis | ≤ 0.5 | Synergistic |
| Adamantyl ureas | Rifampin | Mycobacterium tuberculosis | ≤ 0.5 | Synergistic |
| Indolcarboxamides | Bedaquiline | Mycobacterium tuberculosis | ≤ 0.5 | Synergistic |
| Adamantyl ureas | Bedaquiline | Mycobacterium tuberculosis | ≤ 0.5 | Synergistic |
| Indolcarboxamides | Clofazimine | Mycobacterium tuberculosis | ≤ 0.5 | Synergistic |
| Adamantyl ureas | Clofazimine | Mycobacterium tuberculosis | ≤ 0.5 | Synergistic |
| Indolcarboxamides | β-lactams | Mycobacterium tuberculosis | ≤ 0.5 | Synergistic |
| Adamantyl ureas | β-lactams | Mycobacterium tuberculosis | ≤ 0.5 | Synergistic |
| Indolcarboxamides | Isoniazid | Mycobacterium tuberculosis | > 0.5 - 4.0 | Additive |
| Adamantyl ureas | Isoniazid | Mycobacterium tuberculosis | > 0.5 - 4.0 | Additive |
| Indolcarboxamides | Ciprofloxacin | Mycobacterium tuberculosis | > 0.5 - 4.0 | Additive |
| Adamantyl ureas | Ciprofloxacin | Mycobacterium tuberculosis | > 0.5 - 4.0 | Additive |
| Indolcarboxamides | Ethambutol | Mycobacterium tuberculosis | > 0.5 - 4.0 | Additive |
| Adamantyl ureas | Ethambutol | Mycobacterium tuberculosis | > 0.5 - 4.0 | Additive |
Data is generalized from findings on MmpL3 inhibitors as a proxy for potential this compound interactions.[3]
Experimental Protocols for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic effects of two antimicrobial agents.
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent. Create serial twofold dilutions of each antibiotic.
-
Microtiter Plate Setup: Dispense 50 µL of Mueller-Hinton broth (or other suitable broth for the test organism) into each well of a 96-well microtiter plate.
-
Antibiotic Dilution: The first antibiotic (e.g., this compound) is serially diluted along the y-axis (rows), while the second antibiotic is diluted along the x-axis (columns). This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh culture of the test organism (e.g., Mycobacterium smegmatis or Mycobacterium tuberculosis). Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24-48 hours for M. smegmatis or several days to weeks for M. tuberculosis).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth of the organism. The MIC of each drug alone and in combination is determined.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two antibiotics.
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of partner antibiotic in combination) / (MIC of partner antibiotic alone)
-
FIC Index (ΣFIC) = FIC of this compound + FIC of Partner Antibiotic
-
-
Interpretation of Results:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
Visualizing Pathways and Workflows
Mycolic Acid Biosynthesis Pathway
The following diagram illustrates the key stages of mycolic acid biosynthesis in mycobacteria, highlighting the potential point of inhibition by this compound.
Caption: Mycolic acid biosynthesis pathway and the putative target of this compound.
Experimental Workflow for Synergy Testing
The logical flow of an experiment to evaluate the synergistic effects of this compound is depicted below.
Caption: Experimental workflow for determining antibiotic synergy using the checkerboard assay.
Conclusion
This compound, as an inhibitor of mycolic acid biosynthesis, holds significant promise as a synergistic partner for existing antibiotics, particularly in the context of treating mycobacterial infections. While direct evidence for this compound's synergistic activity is pending, the established success of combining other mycolic acid pathway inhibitors with standard antitubercular drugs provides a strong rationale for its evaluation. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to systematically investigate and quantify the synergistic potential of this compound, ultimately contributing to the development of more effective combination therapies against challenging pathogens.
References
head-to-head comparison of GSK951A with novel anti-mycobacterial compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel anti-mycobacterial agents with diverse mechanisms of action. This guide provides a head-to-head comparison of GSK951A, a promising inhibitor of mycolic acid biosynthesis, with other novel anti-mycobacterial compounds that have shown significant preclinical potential. This comparison is based on available experimental data to assist researchers in evaluating their potential for further development.
Executive Summary
This compound, a thienopyrimidine (THPP) analogue, targets the essential mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. This guide compares its performance against a selection of novel anti-mycobacterial compounds with different mechanisms of action:
-
JSF-3285: A direct inhibitor of KasA, another key enzyme in the mycolic acid biosynthesis pathway.
-
Diarylcoumarins (CCA34): Inhibitors of FadD32, an enzyme involved in the activation of fatty acids for mycolic acid synthesis.
-
Delpazolid: An oxazolidinone that inhibits protein synthesis.
-
Gepotidacin: A first-in-class topoisomerase inhibitor.
The following sections provide a detailed comparison of their in vitro activity, cytotoxicity, and in vivo efficacy, supported by experimental data and protocols.
Data Presentation
In Vitro Activity and Cytotoxicity
The in vitro potency of an anti-mycobacterial compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of M. tuberculosis. Cytotoxicity, typically measured as the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) against mammalian cell lines, is crucial for determining the selectivity of the compound.
| Compound | Target | M. tuberculosis Strain | MIC (µM) | Cell Line | Cytotoxicity (IC50/CC50 in µM) | Selectivity Index (SI = CC50/MIC) |
| This compound | Mycolic Acid Biosynthesis (THPP analogue) | H37Rv | Data Not Available | - | Data Not Available | - |
| JSF-3285 | KasA | mc²6206 | 0.046[1] | J774.1 | >50 | >1087 |
| Diarylcoumarin (CCA34) | FadD32 | H37Rv | 0.24[2] | - | Data Not Available | - |
| Delpazolid | Protein Synthesis | H37Rv | 0.5 - 1.0 (µg/mL) | - | Data Not Available | - |
| Gepotidacin | Topoisomerase | H37Rv | 0.5 (µg/mL) | - | Data Not Available | - |
Note: Direct comparative MIC and cytotoxicity data for this compound against the same M. tuberculosis strain and cell line as the other compounds were not publicly available. The provided data for Delpazolid and Gepotidacin are in µg/mL.
In Vivo Efficacy
The in vivo efficacy of these compounds has been evaluated in mouse models of tuberculosis, typically by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen after a defined treatment period.
| Compound | Mouse Model | Dosing Regimen | Lung CFU Reduction (log10) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| JSF-3285 | Chronic Infection | 5 mg/kg, once daily, orally | Efficacious reductions in CFU[1] | [1] |
| Delpazolid | Pulmonary TB | 800 mg QD, 400 mg BID, 800 mg BID, 1200 mg QD | Daily decline of 0.019 - 0.053 log-CFU/day[3][4] | [3][4] |
| Gepotidacin | Neutropenic M. fortuitum infection | 10 mg/kg | Significant reduction in bacterial load[5][6] | [5][6] |
| Diarylcoumarin (CCA34) | Animal models | Data Not Available | Effective bacterial replication blockage[2][7] | [2][7] |
Note: The in vivo studies were conducted using different mouse models and dosing regimens, making a direct comparison challenging.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Mycolic Acid Biosynthesis Pathway and Inhibitor Targets
This diagram illustrates the key enzymes involved in the mycolic acid biosynthesis pathway and the points of inhibition for this compound, JSF-3285, and Diarylcoumarins.
Caption: Inhibition points of this compound, JSF-3285, and Diarylcoumarins in the mycolic acid biosynthesis pathway.
General Experimental Workflow for Anti-Mycobacterial Compound Evaluation
This diagram outlines the typical workflow for screening and evaluating novel anti-mycobacterial compounds.
Caption: A generalized workflow for the discovery and preclinical evaluation of anti-tuberculosis drugs.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Microplate Alamar Blue Assay (MABA)
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: Compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Plates are incubated at 37°C for 5-7 days.
-
Reading: Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assay
MTT Assay
-
Cell Culture: Mammalian cells (e.g., J774.1 macrophages or Vero cells) are seeded in a 96-well plate and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC50/IC50 value is calculated as the compound concentration that reduces cell viability by 50%.
Intracellular Mycobacterial Growth Inhibition Assay
-
Macrophage Infection: A monolayer of macrophages (e.g., J774.1 or primary bone marrow-derived macrophages) is infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing.
-
Compound Treatment: The infected cells are then treated with different concentrations of the test compounds.
-
Lysis and Plating: At various time points, the macrophages are lysed to release intracellular bacteria, and the lysates are serially diluted and plated on Middlebrook 7H11 agar plates.
-
CFU Enumeration: The plates are incubated for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the intracellular bacterial load.
In Vivo Efficacy in a Mouse Model of Chronic Tuberculosis
-
Infection: BALB/c or C57BL/6 mice are infected with a low dose of aerosolized M. tuberculosis H37Rv to establish a chronic infection in the lungs.[8][9]
-
Treatment: After 4-6 weeks of infection, mice are treated with the test compounds or control drugs (e.g., isoniazid, rifampicin) via oral gavage or another appropriate route for a specified duration (e.g., 4-8 weeks).
-
Organ Harvest: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.
-
Bacterial Load Determination: The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.
-
CFU Counting: After 3-4 weeks of incubation, the number of CFUs is counted to determine the bacterial burden in each organ. The efficacy of the compound is determined by the reduction in CFU counts compared to untreated control mice.
Conclusion
This guide provides a comparative overview of this compound and several novel anti-mycobacterial compounds. While direct comparative data for this compound is limited in the public domain, the information gathered on other novel agents targeting mycolic acid synthesis and other essential pathways provides a valuable context for its potential. JSF-3285 and Diarylcoumarins, which also target the mycolic acid pathway, have demonstrated potent in vitro activity. Delpazolid and Gepotidacin represent promising alternatives with different mechanisms of action. Further studies directly comparing these lead candidates under standardized conditions are crucial for a definitive assessment of their relative merits and for prioritizing their progression through the drug development pipeline. The experimental protocols provided herein offer a foundation for such comparative evaluations.
References
- 1. A Preclinical Candidate Targeting Mycobacterium tuberculosis KasA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Early Bactericidal Activity of Delpazolid (LCB01-0371) in Patients with Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activity of Gepotidacin against Drug-Resistant Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activity of Gepotidacin against Drug-Resistant Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of GSK951A for Mycobacterium tuberculosis EchA6
For Immediate Release
A comprehensive analysis of available data confirms the high specificity of the novel anti-tubercular agent GSK951A for its target, the essential enoyl-CoA hydratase EchA6 from Mycobacterium tuberculosis. This guide provides a detailed comparison of its on-target and off-target activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a member of the tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) class of inhibitors, has been identified as a potent inhibitor of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. Initial studies had erroneously pointed to MmpL3 as the primary target. However, subsequent rigorous investigations, primarily through chemoproteomic approaches, have definitively established EchA6 as the direct molecular target. This compound exhibits a high degree of stereospecificity and a significant binding affinity for EchA6, with minimal interaction observed with other potential off-targets evaluated to date.
Comparative Efficacy and Specificity
The specificity of this compound for EchA6 is best demonstrated through a comparison of its binding affinities for its intended target versus other proteins. The following table summarizes the key quantitative data available.
| Target | Compound | Method | Parameter | Value | Reference |
| M. tuberculosis EchA6 | This compound | Intrinsic Tryptophan Fluorescence | K_d | 0.45 µM | [1] |
| M. tuberculosis EchA6 | This compound | Enzymatic Assay | IC50 | 1.8 µM | [1] |
| M. tuberculosis EchA6 | GSK573A (inactive enantiomer) | Intrinsic Tryptophan Fluorescence | K_d | >285.8 µM | [1] |
Table 1: Quantitative analysis of this compound binding to EchA6. The data clearly indicates a strong and specific interaction between this compound and EchA6, with its inactive enantiomer showing over 600-fold weaker binding, highlighting the stereospecific nature of the interaction.
Experimental Methodologies
The determination of this compound's specificity for EchA6 has been established through robust experimental protocols, primarily chemoproteomics and biophysical binding assays.
Chemoproteomics using Affinity Chromatography
This method was pivotal in identifying EchA6 as the primary target of the THPP inhibitor class. The general workflow is as follows:
-
Probe Synthesis: A THPP analog is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) while preserving its binding activity.
-
Lysate Preparation: M. tuberculosis cells are lysed to release the cellular proteins.
-
Affinity Capture: The biotinylated THPP probe is immobilized on streptavidin-coated beads. The cell lysate is then incubated with these beads.
-
Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.
-
Elution: Proteins specifically bound to the inhibitor probe are eluted.
-
Protein Identification: The eluted proteins are identified and quantified using mass spectrometry.
This methodology demonstrated that EchA6 was the most significantly enriched protein when using an active THPP probe compared to a control with an inactive probe, thereby identifying it as the primary target.
Diagram of the chemoproteomics workflow.
Intrinsic Tryptophan Fluorescence Binding Assay
This biophysical assay was employed to quantify the binding affinity (dissociation constant, K_d) of this compound for purified EchA6 protein. The principle of this technique relies on the change in the intrinsic fluorescence of tryptophan residues within the protein upon ligand binding.
-
Protein Preparation: Recombinant M. tuberculosis EchA6 is expressed and purified.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of a fixed concentration of EchA6 is measured.
-
Titration: Increasing concentrations of the inhibitor (this compound or its enantiomer) are added to the protein solution.
-
Data Analysis: The change in fluorescence intensity is monitored and plotted against the inhibitor concentration. The data is then fitted to a binding equation to determine the K_d.
Workflow for K_d determination.
Signaling Pathway Context
This compound exerts its anti-tubercular effect by inhibiting the mycolic acid biosynthesis pathway. EchA6 is a key component of the Fatty Acid Synthase II (FAS-II) system, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids. By binding to EchA6, this compound disrupts the transport or processing of these fatty acid precursors, ultimately leading to the inhibition of mycolic acid synthesis and bacterial cell death.
References
Safety Operating Guide
Proper Disposal Procedures for GSK951A: A Guide for Laboratory Professionals
Researchers and drug development professionals handling GSK951A must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this novel EchA6 inhibitor.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of accidental exposure, refer to the first aid measures outlined in the product's safety data sheet. For spills, collect the spillage and dispose of the contaminated materials as hazardous waste.[1]
Step-by-Step Disposal Protocol
As this compound is a chemical compound intended for research use, its disposal must be managed to prevent environmental contamination and potential biological effects. The primary directive is to dispose of contents and containers at an approved waste disposal plant.[1] The following steps provide a general framework for achieving this in a laboratory setting:
-
Decontamination:
-
All labware (e.g., glassware, plasticware) that has come into direct contact with this compound should be decontaminated.
-
Rinse contaminated surfaces and equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove residues.
-
Collect the rinse solvent as hazardous waste. Do not pour it down the drain.
-
-
Segregation and Collection of Waste:
-
Solid Waste: Collect any solid this compound waste, including unused product and contaminated items like weighing paper or absorbent pads, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the decontamination rinse solvent, in a separate, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the chemical formula (C₂₄H₂₃F₃N₄O₃) and any known hazard information.
-
Indicate the approximate concentration and volume of the waste.
-
Affix the date when the waste was first added to the container.
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Provide the waste contractor with all necessary information about the chemical composition of the waste.
-
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₃F₃N₄O₃ |
| Molecular Weight | 472.46 g/mol |
| CAS Number | 1403602-33-4 |
Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis
This compound functions as a potent inhibitor of mycolic acid biosynthesis, a critical process for the cell wall integrity of Mycobacterium tuberculosis. It specifically targets EchA6, an essential fatty acid shuttle protein. By inhibiting EchA6, this compound disrupts the transport of long-chain fatty acids required for the synthesis of mycolic acids, ultimately leading to bactericidal effects.
Caption: Inhibition of EchA6 by this compound disrupts mycolic acid synthesis.
References
Essential Safety and Logistical Information for Handling GSK951A
Disclaimer: This document provides general guidance on the personal protective equipment (PPE) and handling procedures for a potent bioactive small molecule, GSK951A. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, this information is based on the general principles of handling highly potent active pharmaceutical ingredients (HPAPIs) and compounds with similar biological targets (mycolic acid biosynthesis inhibitors). Researchers, scientists, and drug development professionals must obtain and review the official SDS from the supplier for detailed and authoritative safety information before handling this compound.
Hazard Assessment and Containment
This compound is identified as a THPP analogue and an inhibitor of mycolic acid biosynthesis. Compounds of this nature are often highly potent and may present significant health risks upon exposure. The primary routes of exposure to be controlled are inhalation of aerosols or fine powders, skin contact, and ingestion.
A thorough risk assessment should be conducted before any work with this compound begins.[1][2] The level of containment required will depend on the quantity of the compound being handled and the specific procedures being performed.[3]
Containment Strategy:
-
For weighing and reconstituting milligram quantities: A certified chemical fume hood with good airflow is the minimum requirement. For highly potent compounds, a ventilated balance safety enclosure or a glove box is recommended to minimize inhalation exposure.[4]
-
For larger quantities or procedures with a high potential for aerosolization: A glove box or an isolator provides the highest level of containment and is the preferred method for handling potent compounds.[3][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should be guided by the risk assessment and the information provided in the supplier's SDS.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. Check for tears and holes before use. |
| Body | Disposable Lab Coat with Knit Cuffs | A disposable, solid-front lab coat provides a barrier against splashes and spills. Knit cuffs prevent substances from entering the sleeves. |
| Eyes | Chemical Splash Goggles or Safety Glasses with Side Shields | Goggles provide a seal around the eyes and are preferred for splash protection. Safety glasses must have side shields.[3] |
| Face | Face Shield (in addition to goggles) | A face shield should be worn in situations where there is a significant risk of splashes or sprays.[6] |
| Respiratory | N95 Respirator (or higher) | An N95 respirator is recommended for weighing and handling powders outside of a containment system. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[5] |
Operational Plan: Step-by-Step Guidance
This section provides a general workflow for the safe handling of this compound.
3.1. Preparation:
-
Review the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet provided by the supplier.
-
Designate a Work Area: Clearly designate and label the area where this compound will be handled. This area should be kept clean and uncluttered.
-
Assemble all Materials: Gather all necessary equipment, including the compound, solvents, pipettes, tubes, and waste containers, and place them in the containment system (e.g., fume hood) before starting work.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
3.2. Handling and Reconstitution:
-
Weighing: If weighing the solid compound, do so within a ventilated enclosure or glove box to prevent the dispersion of powder. Use anti-static weighing paper or a tared container.
-
Reconstitution: Add the solvent to the vial containing this compound slowly and carefully to avoid splashing. Cap the vial securely and mix by gentle inversion or vortexing until the compound is fully dissolved.
-
Aliquoting: If preparing aliquots, perform this task within the containment system. Clearly label all aliquot tubes with the compound name, concentration, date, and your initials.
3.3. Experimental Use:
-
Transport: When moving solutions of this compound outside of the containment system, use sealed, secondary containers to prevent spills.
-
Cell Culture and In Vivo Studies: For in vitro experiments, add the compound to cell cultures within a biological safety cabinet (BSC). For in vivo studies, ensure that appropriate procedures are in place to manage animal waste containing the compound and its metabolites.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, lab coats, weighing paper, pipette tips, vials) should be placed in a clearly labeled hazardous waste bag or container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any waste containing this compound down the drain. |
| Sharps | Needles and other contaminated sharps must be disposed of in a designated sharps container. |
Follow your institution's specific guidelines for hazardous waste disposal. Ensure all waste containers are properly labeled with the contents and associated hazards.
Emergency Procedures
Spill:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's environmental health and safety (EHS) department.
-
Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit. Wear appropriate PPE during cleanup.
-
Decontaminate: Decontaminate the spill area according to the procedures outlined in the SDS or by your EHS department.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for this compound.
Visual Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. agnopharma.com [agnopharma.com]
- 2. ashp.org [ashp.org]
- 3. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
